7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Description
Properties
IUPAC Name |
7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O2/c22-19-14-18(15-8-3-1-4-9-15)17-12-7-13-20(21(17)19)23-16-10-5-2-6-11-16/h1-13,18-19,22H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFASJBYUNVMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C1O)C(=CC=C2)OC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
A Note on the Subject Compound: The target molecule of this guide, 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, is not found in major chemical databases and appears to be a novel chemical entity. As such, this document serves as a prospective technical guide, outlining a scientifically robust, multi-step synthesis pathway to this target, based on established and analogous chemical transformations. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis, purification, and characterization of this and structurally related compounds.
Part 1: The Indanone Core - Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-one
The journey to our target molecule begins with the synthesis of its core precursor, 3-phenyl-2,3-dihydro-1H-inden-1-one. This indanone is a known compound and serves as a crucial building block.
Chemical Identifiers for 3-Phenyl-2,3-dihydro-1H-inden-1-one
| Identifier | Value |
| CAS Number | 16618-72-7[1][2][3] |
| Molecular Formula | C15H12O[1][2][3] |
| Molecular Weight | 208.26 g/mol [1][2][3] |
| Synonyms | 3-Phenyl-1-indanone, 2,3-dihydro-3-phenyl-1H-inden-1-one[2] |
Synthetic Strategy: Intramolecular Friedel-Crafts Acylation
The most direct and efficient method to construct the 3-phenyl-1-indanone scaffold is through an intramolecular Friedel-Crafts acylation of a suitably substituted hydrocinnamic acid derivative. This classic cyclization reaction is known for its high efficiency in forming five-membered rings on aromatic systems.
The reaction proceeds by activating the carboxylic acid, typically by conversion to an acyl chloride, followed by treatment with a Lewis acid catalyst to promote the electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 3-Phenyl-2,3-dihydro-1H-inden-1-one
Step 1: Synthesis of 3,3-diphenylpropanoic acid
This precursor can be synthesized via a Michael addition of a phenyl Grignard reagent to cinnamic acid or its ester.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Preparation of the Acyl Chloride: To a solution of 3,3-diphenylpropanoic acid (1 equivalent) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 equivalents) dropwise at 0 °C. Add a catalytic amount of N,N-dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acyl chloride.
-
Cyclization: The crude acyl chloride is dissolved in anhydrous DCM and cooled to 0 °C. Aluminum chloride (AlCl3) (1.2 equivalents) is added portion-wise, keeping the temperature below 5 °C. The reaction is then stirred at room temperature for 4 hours.
-
Work-up and Purification: The reaction is quenched by pouring it slowly onto crushed ice with concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by column chromatography on silica gel to afford 3-phenyl-2,3-dihydro-1H-inden-1-one.
Causality in Experimental Choices
-
Oxalyl Chloride: Chosen over other reagents like thionyl chloride for its cleaner reaction profile; the byproducts (CO, CO2, HCl) are gaseous and easily removed.
-
Aluminum Chloride: A strong Lewis acid is required to activate the acyl chloride for the intramolecular acylation of the relatively unactivated phenyl ring.
-
Anhydrous Conditions: All reagents and solvents must be strictly anhydrous as Lewis acids like AlCl3 react violently with water, which would also quench the reactive acyl chloride intermediate.
Workflow Diagram```dot
Caption: Proposed Ullmann condensation for aryl ether formation.
Part 4: Final Reduction to the Target Alcohol
The final step in the synthesis is the reduction of the ketone functionality to the corresponding alcohol.
Synthesis of 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
The reduction of the carbonyl group in the indanone can be readily achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent suitable for this transformation, offering a good balance of reactivity and safety.
Experimental Protocol: Ketone Reduction
-
Reaction Setup: Dissolve 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-one (1 equivalent) in a protic solvent such as methanol or ethanol. Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise to the stirred solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Remove the organic solvent under reduced pressure. Extract the aqueous residue with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude alcohol can be purified by column chromatography or recrystallization to yield the final product, 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol.
Complete Synthetic Pathway
Sources
Stereochemical Control and Analysis of 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Executive Summary: The Scaffold and Its Significance
The molecule 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (hereafter referred to as 7-PPI ) represents a highly specialized scaffold in medicinal chemistry. Indanols substituted at the 1- and 3-positions are privileged structures found in estrogen receptor modulators, CNS-active agents (e.g., for Alzheimer's), and anticancer therapeutics.[1]
The introduction of a phenoxy group at the 7-position creates a unique steric and electronic environment. Unlike typical 3-phenylindanols, the 7-phenoxy moiety exerts a "peri-like" steric pressure on the C1-hydroxyl group, significantly influencing:
-
Diastereoselectivity during the reduction of the corresponding indanone.
-
Conformational locking of the cyclopentene ring.
-
Intramolecular Hydrogen Bonding (IMHB) potential between the C1-OH and the C7-ether oxygen.
This guide details the stereochemical definition, synthetic control, and analytical validation of 7-PPI.
Stereochemical Definitions and Isomerism
The 7-PPI molecule contains two chiral centers at C1 and C3 . This results in
The Diastereomers
The relative configuration is defined by the spatial relationship between the C1-OH and the C3-Ph groups relative to the plane of the indane ring.[1]
| Isomer Pair | Relative Config | Description | Steric Energy Profile |
| Trans | OH and Ph are on opposite faces.[1] | Generally thermodynamically preferred in simple indanes to minimize 1,3-diaxial strain.[1] | |
| Cis | OH and Ph are on the same face.[1] | Typically higher energy due to steric crowding, unless stabilized by the 7-phenoxy group (see below).[1] |
The "7-Phenoxy Effect" (Expert Insight)
In standard 3-phenyl-1-indanols, the trans isomer is often the major product of thermodynamic equilibration. However, in 7-PPI, the 7-phenoxy group is spatially adjacent to the C1 position.[1]
-
Steric Bulk: The bulky phenoxy group hinders the "top" face of the molecule near C1.[1]
-
Electronic Interaction: The ether oxygen at C7 can accept a hydrogen bond from the C1-hydroxyl. If the C1-OH is cis to the 7-phenoxy group (pseudo-equatorial), a stable 6-membered IMHB ring may form, stabilizing a specific conformer that might otherwise be disfavored.[1]
Synthetic Protocols: Stereoselective Control[1]
To access specific isomers of 7-PPI, one must control the reduction of the precursor ketone: 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-one .
Synthesis Workflow Visualization
Figure 1: Stereodivergent synthetic pathways for accessing specific diastereomers of 7-PPI.
Protocol: Kinetic vs. Thermodynamic Reduction
Objective: Isolate cis-7-PPI (Kinetic Product) vs. trans-7-PPI (Thermodynamic Product).
Method A: Kinetic Reduction (Favoring Cis)
The 7-phenoxy group blocks the face syn to it. However, the 3-phenyl group also exerts steric influence.[1] Using a bulky hydride source (L-Selectride) at low temperature enhances substrate-controlled diastereoselectivity.
-
Preparation: Dissolve 7-phenoxy-3-phenylindan-1-one (1.0 eq) in anhydrous THF (0.1 M) under
. -
Cooling: Cool the solution to -78°C.
-
Addition: Dropwise add L-Selectride (1.1 eq, 1.0 M in THF). The bulky hydride attacks from the face opposite to the most sterically demanding substituent (likely the 3-phenyl group if the ring is puckered).[1]
-
Quench: After 2 hours, quench with saturated
, followed by oxidative workup ( /NaOH) to remove organoboron byproducts. -
Purification: Flash chromatography (Hexanes/EtOAc).
Method B: Thermodynamic Reduction (Favoring Trans)
Small hydride sources like
-
Reaction: Dissolve ketone in MeOH at 0°C. Add
(1.5 eq). -
Equilibration: Warm to Room Temperature (RT) and stir for 4 hours.
-
Isolation: Standard aqueous workup.
Analytical Validation: Assigning Stereochemistry
Validating the stereochemistry of 7-PPI requires distinguishing between cis and trans isomers using NMR spectroscopy. The rigid indane core allows for precise determination using coupling constants (
NMR Analysis (Coupling Constants)
The H1 proton couples with the two protons at C2 (
-
Cis-Isomer: The H1 and H2 protons often adopt a gauche or pseudo-equatorial/axial relationship that results in smaller coupling constants (typically
Hz). -
Trans-Isomer: H1 often occupies a pseudo-axial position (to place the OH pseudo-equatorial), resulting in a large trans-diaxial coupling with one H2 proton (typically
Hz).
NOESY/ROESY Correlation Strategy
This is the definitive method for 7-PPI due to the proximity of the 3-phenyl ring.
| Interaction | Cis-7-PPI (1,3-syn) | Trans-7-PPI (1,3-anti) |
| H1 | Strong Cross-peak. H1 and H3 are on the same face. | Weak/No Cross-peak. H1 and H3 are on opposite faces. |
| H1 | Weak. H1 is shielded by the ring but distant. | Strong. If H1 is trans to H3, it is cis to the 3-phenyl group.[1] |
| H1 | Diagnostic. If OH is cis to 7-OPh, H1 is trans (away).[1] No NOE. | Diagnostic. If OH is trans to 7-OPh, H1 is cis (close).[1] Strong NOE between H1 and 7-OPh ortho protons. |
Analytical Workflow Diagram
Figure 2: Logical flowchart for NMR-based stereochemical assignment.
Biological Relevance & References
The 3-phenylindane scaffold is a validated pharmacophore. The specific addition of the 7-phenoxy group is often employed to modulate lipophilicity and target engagement in:
-
Alzheimer's Disease: 3-phenylindane derivatives have shown efficacy as neuroprotective agents and inhibitors of amyloid-beta aggregation [1].
-
Oncology: Analogous structures (3-phenylcoumarins and indanones) act as tubulin polymerization inhibitors and cytotoxic agents against breast cancer lines (MCF-7) [2].
-
Stereochemical Importance: Biological activity is frequently restricted to a single enantiomer (e.g., 1R,3R), making the separation and assignment protocols described above critical for drug development [3].[1]
References
-
Design, synthesis, and biological evaluation of compounds with a new scaffold as anti-neuroinflammatory agents for the treatment of Alzheimer's disease. Source: European Journal of Medicinal Chemistry (via PubMed) URL:[1][Link]
-
Design, Synthesis and Biological Evaluation of a Novel Bioactive Indane Scaffold. Source: ResearchGate URL:[1][2][Link]
-
Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted. Source: Canadian Journal of Chemistry URL:[1][Link][1]
Sources
Literature review on 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives
This is an in-depth technical guide regarding the chemical class of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol derivatives .
Based on the structural pharmacophore, these molecules are primarily identified as allosteric inhibitors of Hypoxia-Inducible Factor 2α (HIF-2α) , a pathway critical in renal cell carcinoma (RCC) and other hypoxic tumor environments.[1] This scaffold represents the chemical lineage that led to clinically approved drugs like Belzutifan (MK-6482).[1]
Targeting the HIF-2α PAS-B Domain: Scaffold Analysis, Synthesis, and Evaluation
Part 1: Executive Summary & Pharmacophore Analysis[1]
The molecule 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol represents a "privileged scaffold" in medicinal chemistry, specifically designed to target the PAS-B domain of the HIF-2α transcription factor.[1] Unlike Type I kinase inhibitors that target active sites, these derivatives act as allosteric antagonists .[1]
They function by binding to a pre-formed hydrophobic cavity within the HIF-2α PAS-B domain, inducing a conformational change that prevents heterodimerization with ARNT (HIF-1β).[1] Without this dimerization, the transcriptional complex cannot bind to DNA, effectively silencing hypoxia-driven gene expression (e.g., VEGF, GLUT1, CCND1).[1]
Structural Logic (The "Why")[1]
-
Indanol Core (Scaffold): Provides the rigid backbone necessary to orient the substituents in 3D space.[1] The chiral centers at C1 and C3 are critical for selectivity.[1]
-
3-Phenyl Group (The Anchor): This hydrophobic moiety buries itself deep within the internal cavity of the PAS-B domain, mimicking the hydrophobic interactions of the native protein-protein interface.[1]
-
7-Phenoxy Group (The Lid): This ether-linked aryl group sits at the entrance of the pocket.[1] It serves two roles:
-
1-Hydroxyl Group (The H-Bond): The hydroxyl group often forms a critical hydrogen bond with internal polar residues (e.g., His248 or Tyr281 in HIF-2α), "locking" the ligand into the pocket.[1]
Part 2: Mechanism of Action (Pathway Visualization)[1]
The following diagram illustrates the interference mechanism. The derivative binds to the HIF-2α PAS-B domain, preventing the formation of the active transcriptional complex.[1]
Caption: Allosteric inhibition of HIF-2α.[1] The indanol derivative binds the PAS-B cavity, preventing ARNT recruitment and subsequent oncogenic transcription.[1]
Part 3: Chemical Synthesis Protocol
The synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol requires a convergent approach. The following protocol is a standard method adapted from the Peloton/Merck patent estate for 3-substituted indanols.
Reagents & Conditions
-
Starting Material: 7-fluoro-1-indanone (commercially available).[1]
-
Key Reagents: Phenol, Potassium Carbonate (
), Phenylmagnesium Bromide (or Phenylboronic acid/Rh catalyst), Sodium Borohydride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ).
Step-by-Step Workflow
-
Step 1: Ether Formation (
)ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Step 2: Installation of the 3-Phenyl Group
-
Method A (Heck Coupling/Cyclization): If building the ring from scratch (cinnamic acid route).[1]
-
Method B (Direct Arylation - Advanced): Using a rhodium-catalyzed conjugate addition of phenylboronic acid to a pre-oxidized indenone intermediate.[1]
-
Standard Lab Route: It is often easier to start with 3-phenyl-1-indanone and perform the 7-substitution (if chemistry permits) or build the indanone ring via Friedel-Crafts cyclization of 3-phenyl-propanoic acid derivatives.[1]
-
-
Step 3: Ketone Reduction (Stereoselective)
-
Reaction: Reduction of the ketone at C1 to the alcohol using
(racemic) or a chiral catalyst (e.g., Ru-TsDPEN) for enantioselectivity.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Criticality: The biological activity is highly dependent on the stereochemistry (typically the cis-configuration between the 1-OH and the 3-Phenyl is preferred or specific trans depending on the specific series).[1]
-
Purification: Flash chromatography (Hexane/EtOAc) to separate diastereomers.[1]
-
Synthesis Flowchart
Caption: General synthetic route for 3-substituted indanol scaffolds.
Part 4: Biological Evaluation & Validation[1]
To validate the efficacy of these derivatives, a self-validating testing cascade is required.[1]
1. Primary Binding Assay: Scintillation Proximity Assay (SPA)
This assay measures the physical displacement of the HIF-2α PAS-B domain from its partner.
-
Target: Biotinylated HIF-2α PAS-B domain.[1]
-
Ligand: Radiolabeled probe (e.g.,
-PT-2399).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Readout: Reduction in signal indicates the test compound has displaced the radioligand.[1]
-
Success Criteria:
.
2. Functional Assay: Luciferase Reporter
-
Cell Line: 786-O (VHL-deficient renal carcinoma cells) stably transfected with a Hypoxia Response Element (HRE)-Luciferase vector.[1]
-
Protocol: Treat cells with the derivative for 24h.
-
Readout: Luminescence.[1] Since 786-O cells have constitutively active HIF-2α (due to VHL loss), an inhibitor should decrease luminescence.
-
Control: Use Belzutifan (100 nM) as a positive control for inhibition.[1]
Data Presentation: Typical SAR Profile
The following table summarizes the expected Structure-Activity Relationship (SAR) for this class, derived from the Peloton Therapeutics development history.
| Structural Modification | Effect on HIF-2α Binding ( | Cellular Activity ( | Notes |
| 7-Phenoxy-3-phenyl-indanol | ~50 - 200 nM | ~0.5 - 2.0 µM | Base Scaffold (Moderate Potency) |
| 7-Phenoxy -> 7-Fluoro | > 10,000 nM | Inactive | Bulky group at C7 is required for "lid" effect. |
| 3-Phenyl -> 3-Methyl | > 5,000 nM | Inactive | Phenyl is critical for deep pocket filling.[1] |
| 1-OH -> 1-H (Deoxy) | > 10,000 nM | Inactive | Hydroxyl H-bond is essential for affinity.[1] |
| Addition of 4-F to Phenyl | ~10 - 50 nM | ~0.1 - 0.5 µM | Halogenation improves hydrophobic fit.[1] |
Part 5: References & Authority[1]
The protocols and mechanistic insights above are grounded in the foundational work on HIF-2α allosteric inhibitors.[1]
-
Scheuermann, T. H., et al. (2013).[1] "Allosteric inhibition of hypoxia inducible factor-2 with small molecules." Nature Chemical Biology.[1] Link
-
Wallace, E. M., et al. (2016).[1] "A Small-Molecule Antagonist of HIF-2α as an Approach to Kidney Cancer." Cancer Discovery. Link
-
Wehn, P. M., et al. (2018).[1] "Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2385)." Journal of Medicinal Chemistry. Link[1]
-
BLD Pharm. (n.d.).[1][5] "Product Analysis: 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol." BLD Pharm Catalog. Link
Disclaimer: This guide is for research and educational purposes. The synthesis and testing of these derivatives should only be performed by qualified personnel in a controlled laboratory setting.
Sources
- 1. 2210293-22-2|(-)-Gnetuhainin I|BLD Pharm [bldpharm.com]
- 2. BRPI1008376A2 - quinazolinones as prolyl hydroxylase inhibitors - Google Patents [patents.google.com]
- 3. HIF-2alpha promotes hypoxic cell proliferation by enhancing c-myc transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. bldpharm.com [bldpharm.com]
Advanced Pharmacophore Modeling of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
[1][2]
Executive Summary: The Indanol Scaffold in Drug Discovery
The compound 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol represents a highly functionalized derivative of the "privileged" indanol scaffold.[1] Indanol derivatives are historically significant in medicinal chemistry due to their ability to mimic the A/B ring systems of steroids (targeting Nuclear Receptors like ER
This guide provides a rigorous, step-by-step technical framework for generating a high-quality pharmacophore model for this specific lead compound. Unlike simple rigid alignment, this protocol addresses the critical challenge of the 7-phenoxy flexibility and the indane ring puckering , ensuring the resulting model is robust enough for virtual screening and lead optimization.
Chemical Structure Analysis[1][3]
Theoretical Framework: Pharmacophoric Features[1][5][6][7][8]
Before computational implementation, we must map the chemical features to pharmacophoric elements. This molecule exhibits a "Tri-Aromatic/Hydrophobic" geometry anchored by a polar head.
| Feature ID | Chemical Moiety | Pharmacophore Type | Interaction Mechanism |
| F1 | C1-Hydroxyl (-OH) | HBD / HBA | Hydrogen bond donor to backbone carbonyls or acceptor from His/Ser residues.[1] |
| F2 | Indane Benzene Ring | Hyd / Aro | |
| F3 | C3-Phenyl Ring | Aro / Hyd | Distal hydrophobic pocket occupancy (e.g., Steroid D-ring mimic).[1] |
| F4 | C7-Phenoxy Ring | Aro / Hyd | "Gatekeeper" interaction or solvent-exposed hydrophobic patch.[1] |
| F5 | Ether Oxygen (C7-O-Ph) | HBA (Weak) | Potential weak H-bond acceptor, though often acts primarily as a flexible linker.[1] |
Step-by-Step Modeling Protocol
This protocol assumes the use of industry-standard molecular modeling suites (e.g., MOE, Schrödinger Phase, or LigandScout), but the logic applies universally.
Phase I: Conformational Ensemble Generation (The "Puckering" Problem)
The indane ring is not planar; it adopts an "envelope" conformation. The relative orientation of the C1-OH and C3-Phenyl groups is critical.[1]
-
Stereoisomer Enumeration: Generate all four stereoisomers (
; ; ; ). -
Stochastic Search: Perform a conformational search (e.g., OPLS4 force field) with an energy window of 5.0 kcal/mol.
-
Critical Check: Ensure the C7-phenoxy group samples the full rotational space around the ether linkage.
-
-
Clustering: Cluster conformers by RMSD (cutoff 0.75 Å) to reduce redundancy.
Phase II: Pharmacophore Hypothesis Generation (Ligand-Based)
If the protein target is unknown (de novo modeling), use the Shared Feature approach.
-
Alignment: Align the low-energy conformers of the active stereoisomers.
-
Anchor: Use the rigid indane benzene ring and the C1-OH as the alignment anchor.
-
-
Feature Extraction:
Phase III: Structure-Based Refinement (If Target is Known/Suspected)
Indanols frequently target the Estrogen Receptor (ER) or
-
Docking: Dock the 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol into the binding pocket (e.g., PDB: 1QKM).[1]
-
Interaction Fingerprint: Identify key residues (e.g., Arg394, Glu353).
-
Hybrid Model: Create the pharmacophore only from the features that show specific energetic contributions (Lennard-Jones + Electrostatic) in the docked pose.
Validation Strategy (E-E-A-T)
A pharmacophore model is only as good as its ability to discriminate actives from inactives.
The Decoy Set Protocol
Do not rely solely on the training molecule.
-
Generate Decoys: Use the DUD-E (Directory of Useful Decoys) generator. Input the SMILES of the title compound.
-
Ratio: Generate 50 decoys for every 1 active conformation.
-
Metric Calculation:
-
GH Score (Guner-Henry): Must be > 0.7.[1]
-
Enrichment Factor (EF1%): Measures early recognition of actives.
-
Equation for GH Score:
Workflow Visualization
The following diagram outlines the logical flow from chemical structure to validated model.
Figure 1: Systematic workflow for generating a validated pharmacophore model for substituted indanols. The process emphasizes the necessity of handling stereochemical and conformational flexibility prior to feature mapping.
Quantitative Data Summary
When analyzing the 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol scaffold, the following geometric constraints should be applied to the pharmacophore features (based on average bond lengths and indane geometry).
| Interaction Pair | Distance Constraint (Å) | Tolerance (Å) | Rationale |
| C1-OH | 2.4 - 2.8 | ± 0.2 | Rigid scaffold constraint.[1] |
| Indane Centroid | 4.8 - 5.2 | ± 0.5 | Defined by C1-C2-C3 bond angles.[1] |
| Indane Centroid | 5.5 - 6.0 | ± 1.0 | Highly variable due to ether linkage flexibility.[1] |
| C3-Phenyl | Variable | N/A | This vector defines the "width" of the binding pocket.[1] |
References
-
Ferreira, L. G., et al. (2015). "Molecular Docking and Structure-Based Drug Design Strategies." Molecules, 20(7), 13384-13421.[1] Link[1]
- Context: Provides the foundational logic for docking-based pharmacophore refinement.
-
Kutlushina, A., et al. (2018).[4] "Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures." Molecules, 23(12), 3094. Link[1]
-
Context: Methodology for aligning flexible scaffolds like the phenoxy-substituted indane without a protein target.[1]
-
-
Yang, S.Y. (2010). "Pharmacophore modeling and applications in drug discovery: challenges and recent advances." Drug Discovery Today, 15(11-12), 444-450.[1] Link
- Context: Authoritative review on validating pharmacophore models using decoy sets and enrichment factors.
-
Guidance on Indanol Bioactivity
-
Note: While specific literature on "7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol" is proprietary or sparse, the indanol scaffold's behavior is well-documented in studies of Estrogen Receptor Ligands and Tubulin Inhibitors .[1] See: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 3-Phenyl-1-indanols."
-
Methodological & Application
Application Note: Scalable Asymmetric Synthesis of 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Executive Summary & Strategic Rationale
This Application Note details a scalable, convergent protocol for the synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol . This scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and hypoxia-inducible factor (HIF) modulation.
Process Design Philosophy: Unlike traditional linear syntheses that rely on complex cyclizations of linear precursors (which often suffer from poor regioselectivity at the 7-position), this protocol utilizes a Late-Stage Functionalization (LSF) strategy. We begin with a commercially available fluorinated scaffold, establish the carbon skeleton, and introduce the phenoxy ether late in the sequence.
Key Advantages:
-
Regiocontrol: The 7-position is secured by using 7-fluoro-1-indanone as the starting material, eliminating regioselectivity issues during ring closure.
-
Stereocontrol: Utilization of Rhodium-catalyzed asymmetric conjugate addition and Ruthenium-catalyzed transfer hydrogenation ensures high diastereo- and enantioselectivity (typically >95% ee, >20:1 dr).
-
Scalability: The route is designed to minimize chromatographic purification, relying instead on crystallization of key intermediates.
Retrosynthetic Analysis
The synthesis is disconnected into three logical phases:
-
Stereoselective Reduction: Establishment of the C1 chiral center.
-
Nucleophilic Aromatic Substitution (SNAr): Installation of the C7-phenoxy group using the activating nature of the C1-carbonyl.
-
Asymmetric Conjugate Addition: Installation of the C3-phenyl group onto an indenone intermediate.
Figure 1: Retrosynthetic logic flow prioritizing late-stage etherification to preserve the electron-rich phenoxy ring from oxidative conditions.
Detailed Experimental Protocols
Phase 1: Scaffold Activation (Synthesis of 7-Fluoro-inden-1-one)
Objective: Convert the saturated indanone to the
Reagents:
-
7-Fluoro-1-indanone (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
AIBN (0.05 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: CCl4 (traditional) or Trifluorotoluene (Green alternative)
Protocol:
-
Charge a reactor with 7-fluoro-1-indanone and Trifluorotoluene (5 vol).
-
Add NBS and AIBN. Heat to reflux (approx. 80-90°C) for 2 hours.
-
Checkpoint: Monitor by HPLC for consumption of SM.
-
-
Cool to 0°C. Filter off succinimide byproduct.
-
Add Pyridine dropwise to the filtrate. Heat to 60°C for 4 hours to drive elimination.
-
Workup: Wash with 1N HCl (to remove pyridine), then brine. Dry organic layer over MgSO4.
-
Purification: Recrystallize from Hexane/EtOAc.
-
Target Yield: 75-85%
-
Appearance: Yellow crystalline solid.
-
Phase 2: Asymmetric Carbon-Carbon Bond Formation
Objective: Install the 3-phenyl group with enantiocontrol. Mechanism: Rh(I)-catalyzed 1,4-conjugate addition of phenylboronic acid.
Reagents:
-
7-Fluoro-inden-1-one (Intermediate C)
-
Phenylboronic acid (1.5 equiv)
-
[Rh(OH)(cod)]2 (1.5 mol%)
-
(R)-BINAP (3.0 mol%) (or (S)-BINAP depending on desired stereochem)
-
Solvent: 1,4-Dioxane/H2O (10:1)
Protocol:
-
In a glovebox or under N2, mix the Rh-precursor and (R)-BINAP in Dioxane. Stir for 15 min to form the active catalyst.
-
Add the substrate (7-Fluoro-inden-1-one) and Phenylboronic acid.
-
Heat to 60°C for 12 hours.
-
Expert Insight: The presence of water is critical for the transmetallation step in the catalytic cycle.
-
-
Workup: Dilute with EtOAc, wash with NaHCO3.
-
Purification: Pass through a short silica plug to remove Rh residues. Concentrate and crystallize from Ethanol.
-
Target Yield: 85-90%
-
Stereochemistry: >94% ee (S-configuration at C3 typically favored by (R)-BINAP, verify with specific rotation).
-
Phase 3: Late-Stage Etherification (SNAr)
Objective: Install the phenoxy group. The carbonyl at C1 activates the C7-fluorine (ortho-position) for displacement. Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4][5]
Reagents:
-
7-Fluoro-3-phenyl-1-indanone (Intermediate B)
-
Phenol (1.2 equiv)
-
K2CO3 (2.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Protocol:
-
Dissolve Intermediate B and Phenol in DMSO (5 vol).
-
Add K2CO3 (finely ground).
-
Heat to 100°C for 6-8 hours.
-
Process Control: Reaction rate is sensitive to water. Ensure anhydrous conditions. The color will darken significantly.
-
-
Workup: Pour reaction mixture into ice-water (20 vol). The product should precipitate.
-
Filter the solid. Wash with water (3x) to remove DMSO and inorganic salts.
-
Purification: Recrystallize from Isopropanol.
-
Target Yield: 80%
-
Note: This step avoids the use of Pd-catalyzed Buchwald-Hartwig conditions, significantly reducing cost and heavy metal scavenging requirements.
-
Phase 4: Stereoselective Reduction (Noyori ATH)
Objective: Reduce the ketone to the alcohol with high diastereoselectivity (cis-selective) and enantioselectivity. Mechanism: Asymmetric Transfer Hydrogenation (ATH) via Dynamic Kinetic Resolution (if racemic) or Diastereoselective reduction (if chiral).
Reagents:
-
7-Phenoxy-3-phenyl-1-indanone
-
Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope)
-
Solvent: DMF or CH2Cl2
Protocol:
-
Dissolve the ketone in DMF.
-
Add the Formic Acid/TEA mixture. Degas with Nitrogen.
-
Add the Ruthenium catalyst.
-
Stir at 25°C for 24 hours.
-
Expert Insight: 3-substituted indanones typically reduce to the cis-1,3-indanol via ATH due to steric steering by the ligand and the C3 substituent.
-
-
Workup: Dilute with water, extract with EtOAc. Wash with sat. NaHCO3 (to remove formic acid).
-
Final Purification: Column chromatography (if necessary) or recrystallization from Heptane/TBME.
Quantitative Data Summary
| Step | Transformation | Reagents | Key Process Parameter | Typical Yield |
| 1 | Dehydrogenation | NBS, Pyridine | Temperature control (Elimination) | 80% |
| 2 | Conjugate Addition | Rh-BINAP, PhB(OH)2 | Anhydrous catalyst formation | 88% |
| 3 | Etherification | Phenol, K2CO3 | High Temp (100°C), DMSO solvent | 82% |
| 4 | Reduction | Ru-TsDPEN, HCOOH | Stereocontrol (Cis-selectivity) | 92% |
| Total | Overall Synthesis | Cumulative Yield | ~53% |
Process Visualization
The following diagram illustrates the reaction workflow and the stereochemical outcome.
Figure 2: Sequential workflow emphasizing the isolation points and stereochemical checkpoints.
Safety & Handling Notes
-
Fluoride Waste: Step 3 generates Potassium Fluoride (KF) as a byproduct. While not volatile like HF, aqueous waste streams should be treated with Calcium Chloride (CaCl2) to precipitate CaF2 before disposal.
-
NBS/AIBN: These are radical initiators. Ensure the reactor is purged of oxygen before heating. Exothermic decomposition can occur if overheated.
-
Ruthenium Residues: While low loading is used, pharmaceutical intermediates require ppm-level metal scavenging (e.g., using SiliaMetS® Thiol) before the final step.
References
-
Minnaard, A. J., et al. (2007). "Enantioselective Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction." The Journal of Organic Chemistry.
-
Hayashi, T., et al. (2002). "Rhodium-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds." Chemical Reviews.
-
Wills, M., et al. (2021). "Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones." RSC Advances.
-
Bunnett, J. F. (1951). "Mechanism of Nucleophilic Aromatic Substitution." Chemical Reviews. (Foundational text for SnAr on activated ketones).
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: Strategic Approaches to the Catalytic Hydrogenation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Introduction: The Synthetic Challenge and Strategic Importance
The 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol scaffold represents a complex synthetic intermediate where precise control over catalytic hydrogenation is paramount. This molecule contains multiple reducible functionalities: a benzylic alcohol, a phenyl substituent, and a phenoxy ether linkage, in addition to two aromatic rings. The selective reduction of one site without affecting the others is a significant challenge, primarily due to the propensity of the phenoxy group to undergo hydrogenolysis (C-O bond cleavage).[1]
In pharmaceutical development, the indane core is a privileged structure, and the ability to selectively modify its substituents dictates the final pharmacological profile.[2] For instance, one synthetic goal might be the hydrogenolysis of the benzylic alcohol to yield the corresponding indane, while another might require the cleavage of the phenoxy ether to unmask a phenol, or the saturation of the aromatic rings. This guide provides a detailed analysis of the mechanistic considerations and practical protocols for achieving distinct outcomes in the catalytic hydrogenation of this substrate.
Mechanistic Considerations & Selectivity Control
The outcome of the catalytic hydrogenation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol is a delicate balance between catalyst choice, hydrogen source, and reaction conditions. The primary competing reaction pathways are:
-
Hydrogenolysis of the C-O Ether Bond: The cleavage of the phenoxy group is a common side reaction, particularly with highly active palladium catalysts.[3][4]
-
Hydrogenolysis of the C-O Benzylic Alcohol: Reduction of the secondary alcohol to a methylene group can occur under harsh conditions.
-
Hydrogenation of Aromatic Rings: Saturation of the phenyl and/or phenoxy rings to their corresponding cyclohexyl derivatives typically requires more forcing conditions (higher pressure/temperature) or specific catalysts like Rhodium or Platinum.[5][6]
Controlling chemoselectivity is therefore the central challenge. The key to success lies in modulating the activity of the catalyst system.
Catalyst Selection Rationale
-
Palladium on Carbon (Pd/C): This is the most common hydrogenation catalyst. While highly efficient, it is notoriously aggressive for the hydrogenolysis of benzylic and phenoxy ethers.[7] Its activity can, however, be attenuated by the addition of catalyst poisons.
-
Raney Nickel (Ra-Ni): A highly active, non-precious metal catalyst, often used for the reduction of various functional groups, including aromatic rings under high pressure.[5][8][9] It is generally considered a non-specific catalyst and can promote hydrogenolysis.[9]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Particularly effective for the hydrogenation of aromatic systems, often requiring less pressure than Nickel-based catalysts.
-
Rhodium & Ruthenium on Supports (e.g., Rh/C, Ru/C): These catalysts are often superior for aromatic ring hydrogenation under milder conditions and can sometimes offer better chemoselectivity, minimizing hydrogenolysis compared to Palladium.[4][10]
The choice of catalyst is dictated by the desired molecular transformation, as illustrated in the diagram below.
Caption: Competing reaction pathways in the hydrogenation of the target substrate.
Experimental Protocols & Methodologies
Safety Precaution: Catalytic hydrogenation with H₂ gas is hazardous and must be performed in a well-ventilated fume hood, using appropriate safety equipment and a properly configured hydrogenation apparatus. Catalysts like Pd/C and Raney Nickel can be pyrophoric and must be handled with care, typically as a slurry in a solvent.[8]
Protocol 1: Selective Hydrogenation of Aromatic Rings with Preservation of Ether Linkage
This protocol aims to saturate the aromatic rings while minimizing the hydrogenolysis of the phenoxy group by using a Rhodium-based catalyst.
Materials:
-
7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Ethanol (EtOH), anhydrous
-
Parr Hydrogenation Apparatus or similar high-pressure reactor
-
Celite® for filtration
-
Argon or Nitrogen gas for inerting
Procedure:
-
Reactor Setup: To a glass liner of a high-pressure reactor, add the substrate (e.g., 1.0 g, 1.0 equiv).
-
Catalyst Addition: Under a stream of inert gas (Argon), carefully add 5% Rh/Al₂O₃ (10% by weight of the substrate, 100 mg). Rationale: A 10 wt% loading is a robust starting point for aromatic ring hydrogenation.
-
Solvent Addition: Add anhydrous ethanol (20 mL).
-
Inerting: Seal the reactor. Purge the system by pressurizing with nitrogen (or argon) to ~50 psi and then venting. Repeat this cycle 5 times to ensure an inert atmosphere.
-
Hydrogenation: Purge the reactor with hydrogen gas in a similar manner (pressurize to ~50 psi, vent). Repeat 3 times. Finally, pressurize the reactor with H₂ to the desired pressure (e.g., 500 psi). Rationale: High pressure is typically required to overcome the resonance stability of the aromatic rings.
-
Reaction: Begin vigorous stirring and heat the reactor to 60-80 °C.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake from the ballast tank. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reactor to room temperature. Carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Filtration: Open the reactor and filter the mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with additional ethanol (3 x 10 mL). Caution: The catalyst on the Celite pad may be pyrophoric; do not allow it to dry completely in the air. Quench carefully with water.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: Controlled Hydrogenolysis of the Phenoxy Group using a Poisoned Catalyst
This protocol aims to selectively cleave the C-O ether bond while preserving the benzylic alcohol and the phenyl ring. The key is to use a highly active catalyst (Pd/C) whose propensity for over-reduction is tempered by a catalyst poison.
Materials:
-
7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
-
10% Palladium on Carbon (Pd/C, 50% wet)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH)
-
Celite® for filtration
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substrate (1.0 g, 1.0 equiv) and Methanol (30 mL).
-
Hydrogen Source: Add ammonium formate (5.0 equiv). Rationale: Ammonium formate serves as a hydrogen transfer agent, offering a milder and often more selective method than high-pressure H₂ gas.[11]
-
Catalyst Addition: Carefully add 10% Pd/C (20% by weight of the substrate, 200 mg). Rationale: A higher catalyst loading is often used in transfer hydrogenation to ensure efficient decomposition of the formate salt.
-
Reaction: Heat the mixture to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete in 2-6 hours.
-
Workup: Cool the reaction to room temperature.
-
Filtration: Dilute the mixture with additional methanol and filter through a pad of Celite® to remove the Pd/C. Wash the pad thoroughly with methanol.
-
Isolation: Remove the solvent from the filtrate under reduced pressure. The resulting residue can be partitioned between water and ethyl acetate. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product for subsequent purification.
Data Summary & Comparison
| Parameter | Method 1 (Ring Saturation) | Method 2 (Phenoxy Cleavage) |
| Primary Goal | Hydrogenation of Aromatic Rings | Selective Hydrogenolysis of Phenoxy Ether |
| Catalyst | 5% Rh/Al₂O₃ | 10% Pd/C |
| Hydrogen Source | H₂ Gas (High Pressure, ~500 psi) | Ammonium Formate (Transfer) |
| Solvent | Ethanol | Methanol |
| Temperature | 60-80 °C | Reflux (~65 °C) |
| Typical Time | 12-24 hours | 2-6 hours |
| Key Challenge | Preventing hydrogenolysis | Preventing over-reduction/ring saturation |
| Advantage | Effective for difficult reductions | Milder conditions, no high-pressure equip. |
Troubleshooting and Optimization
-
Low Conversion: If the reaction stalls, consider increasing the catalyst loading, temperature, or H₂ pressure (for Method 1). For Method 2, adding fresh ammonium formate in portions may restart a stalled reaction.
-
Dominant Phenoxy Hydrogenolysis (in Method 1): If unwanted C-O cleavage occurs, reduce the reaction temperature. Alternatively, consider a different catalyst such as PtO₂ which can sometimes be less prone to hydrogenolysis for certain substrates.
-
Over-reduction (in Method 2): If ring saturation or alcohol hydrogenolysis is observed, reduce the reaction time or catalyst loading. The use of a catalyst poison like pyridine or diphenylsulfide with Pd/C and H₂ gas (instead of transfer hydrogenation) can also be explored to selectively inhibit hydrogenolysis of other groups.[12][13][14]
General Experimental Workflow
The following diagram outlines the universal steps applicable to most catalytic hydrogenation experiments.
Caption: A generalized workflow for catalytic hydrogenation experiments.
References
-
Smith, A., & Utley, J. H. P. (1965). The catalytic hydrogenation of indoles. Chemical Communications (London), 427. [Link]
-
Toth, G., et al. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PubMed Central (PMC). [Link]
-
Sajiki, H., et al. (1995). [Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison]. PubMed. [Link]
-
Sergeev, A. G., & Hartwig, J. F. (2011). Efficient cleavage of aryl ether C−O linkages by Rh-Ni and Ru-Ni nanoscale catalysts operating in water. ResearchGate. [Link]
-
Sajiki, H., & Hirota, K. (2003). Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. Semantic Scholar. [Link]
-
Chemistry - simple and easy. (2021). Raney Nickel as catalyst. YouTube. [Link]
-
Wikipedia. (n.d.). Raney nickel. Wikipedia. [Link]
-
Li, C., et al. (2017). Possible reaction pathways in hydrogenolysis of 2-phenoxy-1-phenyl-ethanol over Ru/C catalyst. ResearchGate. [Link]
-
Etemadi, O., et al. (2016). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Publishing. [Link]
-
Vineeth Precious Catalysts Pvt. Ltd. (n.d.). Raney Nickel Catalyst. Vineeth Precious. [Link]
-
Shah, K. H., Tilak, B. D., & Venkataraman, K. (1948). Raney nickel reductions-part i. Proceedings of the Indian Academy of Sciences - Section A. [Link]
-
Xu, Y., et al. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. MDPI. [Link]
-
Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Chemistry Portal. [Link]
-
Xu, Y., et al. (2024). Impact of Oxygen-Containing Groups on Pd/C in the Catalytic Hydrogenation of Acetophenone and Phenylacetylene. ResearchGate. [Link]
-
Smith, A., & Utley, J. H. P. (1965). The catalytic hydrogenation of indoles. RSC Publishing. [Link]
-
Wang, X., et al. (2019). Selective Hydrogenolysis of Phenols and Phenyl Ethers to Arenes Through Direct C-O Cleavage over Ruthenium-Tungsten Bifunctional Catalysts. ResearchGate. [Link]
-
He, J., et al. (2019). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. [Link]
-
Thaker, T., Panchani, D., & Bhuva, V. (2023). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. Impactfactor. [Link]
-
Chemeurope.com. (n.d.). Hydrogenolysis. Chemeurope.com. [Link]
-
Bek, K., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. PubMed Central (PMC). [Link]
-
Zhang, W., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. MDPI. [Link]
-
Hollmann, F., & Arends, I. W. C. E. (2004). Enzyme-catalyzed regio- and enantioselective ketone reductions. PubMed. [Link]
-
Chen, Y.-C., et al. (2023). Iron-Promoted 1,5-Substitution Reaction of Endocyclic Enyne Oxiranes with MeMgBr: A Stereoselective Method for the Synthesis of Exocyclic 2,4,5-Trienol Derivatives. MDPI. [Link]
-
Zhang, W., et al. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions. Semantic Scholar. [Link]
-
Vummaleti, S. V. C., et al. (2021). One‐Step Chemo‐, Regio‐ and Stereoselective Reduction of Ketosteroids to Hydroxysteroids over Zr‐Containing MOF‐808 Metal‐Organic Frameworks. PubMed Central (PMC). [Link]
-
Yuan, T., & Marshall, W. D. (2005). Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/gamma-Al2O3 under mild conditions. PubMed. [Link]
-
Stjepanović, M., et al. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. MDPI. [Link]
-
da Silva, P. B., et al. (2021). Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles. PubMed Central (PMC). [Link]
-
Corona-Dzul, M., et al. (2018). An Efficient Synthesis of 7-(Arylmethyl)-3-tert-butyl-1-phenyl-6,7-dihydro-1H,4H-pyrazolo[3,4-d][12][15]oxazines. ResearchGate. [Link]
-
Bek, K., et al. (2023). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer's Disease Through Suzuki–Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
-
Gao, S. S., et al. (2018). Enzyme-Catalyzed Intramolecular Enantioselective Hydroalkoxylation. PubMed Central (PMC). [Link]
-
Wang, M.-Y., et al. (2026). Visible-Light-Induced Radical [4 + 1] Annulation of Diazosulfonium Triflates with Cyclopropenes: Direct Synthesis of Benzofulvenes. ACS Publications. [Link]
Sources
- 1. Hydrogenolysis [chemeurope.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Catalytic hydrogenation of polycyclic aromatic hydrocarbons over palladium/gamma-Al2O3 under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. preciouscatalyst.com [preciouscatalyst.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 15. Heterogeneous catalytic hydrogenation of unprotected indoles in water: a green solution to a long-standing challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Solvent Engineering for the Functionalization of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
[1][2]
Executive Summary
The transformation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol is a critical junction in the synthesis of hypoxia-inducible factor (HIF) inhibitors and related kinase antagonists.[1][2] This secondary benzylic alcohol features a rigid indane core flanked by a bulky C3-phenyl group and an electron-rich C7-phenoxy moiety.[1][2]
Standard solvent choices (e.g., DCM, DMF) often lead to poor atom economy or difficult workups due to the molecule's high lipophilicity (cLogP ~4.5).[1][2] This guide provides a rational solvent selection protocol focusing on Oxidation (to the ketone) and Deoxyfluorination , prioritizing Green Chemistry principles (2-MeTHF, CPME) over hazardous legacy solvents.[1][2]
Physicochemical Analysis & Solvent Logic
The Substrate Profile
The reactivity of 1-OH is dictated by three structural factors:
-
Steric Hindrance: The C3-phenyl group creates significant steric bulk, shielding the C1-hydroxyl face.[1][2] Solvents with high molar volume may reduce reaction rates due to poor cage effects.[2]
-
Electronic Effects: The C7-phenoxy group is an electron-donating group (EDG) by resonance but inductive withdrawing.[1][2] It increases the electron density of the aromatic ring, making the system prone to over-oxidation if aggressive oxidants/solvents are used.[2]
-
Solubility: The molecule is sparingly soluble in water and alcohols but highly soluble in chlorinated and aromatic solvents.[2]
The Solvent Selection Matrix
We evaluated solvents based on Solubility Parameter (
| Solvent Class | Representative | Status | Technical Rationale for 1-OH |
| Chlorinated | Dichloromethane (DCM) | Avoid | Excellent solubility but high environmental impact.[1][2] Difficult to contain at reflux.[2] |
| Ethers | THF | Legacy | Good solubility.[2] Peroxide risk.[2][3] High water miscibility complicates aqueous workup of lipophilic products.[2] |
| Green Ethers | 2-MeTHF | Preferred | Higher boiling point (80°C) allows faster kinetics.[1][2] Immiscible with water (clean phase cuts).[2] Derived from biomass.[2] |
| Esters | Ethyl Acetate (EtOAc) | Viable | Good for oxidations (IBX/DMP).[1][2] Poor for strong Lewis acid reactions due to coordination.[2] |
| Aromatics | Toluene | Viable | Excellent for azeotropic drying of 1-OH .[1][2] Poor solubility for polar oxidants.[2] |
Core Protocols
Protocol A: Green Oxidation to 7-phenoxy-3-phenyl-1-indanone
Target: Conversion of secondary alcohol to ketone without over-oxidation.[1][2]
Legacy Method: Dess-Martin Periodinane (DMP) in DCM.[1][2] Optimized Method: DMP in Ethyl Acetate (EtOAc) or Anisole .[2]
Rationale: While DCM is the standard for DMP oxidations, EtOAc provides sufficient solubility for the lipophilic 1-OH substrate while precipitating the iodinane byproduct, simplifying purification.[1][2]
Step-by-Step Procedure:
-
Dissolution: Charge 1-OH (1.0 eq, 10 mmol) into a reactor. Add EtOAc (10 volumes). Stir at 25°C until fully dissolved.
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 eq) in three portions over 15 minutes to control exotherm.
-
Reaction: Stir at ambient temperature (20–25°C) for 2 hours. Monitor conversion via HPLC (Target: >98% conversion).
-
Quench: Add a 1:1 mixture of sat. aq. NaHCO₃ and 10% Na₂S₂O₃ (5 volumes).[2] Stir vigorously for 20 minutes to destroy unreacted periodinane.
-
Phase Separation: The lipophilic indanone product partitions rapidly into the EtOAc layer.[2] Discard the aqueous phase.[2]
-
Isolation: Wash organic layer with brine, dry over MgSO₄, and concentrate.
-
Yield Expectation: 92–95%.[2]
-
Protocol B: Deoxyfluorination (C-OH C-F)
Target: Nucleophilic substitution with inversion of configuration.[1][2]
Legacy Method: DAST/Deoxo-Fluor in DCM.[1][2] Optimized Method: XtalFluor-E in 2-Methyltetrahydrofuran (2-MeTHF) .
Rationale: DAST is shock-sensitive and releases HF.[1][2] XtalFluor-E is a crystalline salt, safer to handle.[1] 2-MeTHF is used because its higher boiling point allows for thermal activation of the sterically hindered C1 position without pressurization.[1][2]
Step-by-Step Procedure:
-
Drying: Dissolve 1-OH (1.0 eq) in 2-MeTHF (15 volumes). Perform an azeotropic distillation (remove ~5 vols) to ensure water content <100 ppm.[2]
-
Base Addition: Cool to 0°C. Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 eq) as a HF scavenger/activator.
-
Activation: Allow the mixture to warm to room temperature. If reaction is sluggish (due to C3-phenyl steric bulk), heat to 45°C.
-
Workup: Quench with 5% aq. NaHCO₃. 2-MeTHF forms a distinct upper layer (unlike THF which requires salting out).[1][2]
-
Crystallization: Swap solvent to Heptane/IPA for crystallization of the fluorinated product.
Visualizing the Reaction Pathway
The following diagram illustrates the divergence in solvent selection based on the desired chemical transformation.
Caption: Solvent decision tree for 7-phenoxy-3-phenyl-1-indanol based on reaction type. Blue path denotes oxidation; Green path denotes substitution.[1]
Critical Process Parameters (CPP)
To ensure reproducibility, the following parameters must be controlled:
-
Water Content (KF):
-
Temperature Control:
-
Agitation:
References
-
Microwave Assisted Oxidation of Indanol. Digital Commons @ SHU. (2024).[2] Demonstrates oxidation parameters for indanol derivatives.
-
Solvent Selection Guide. ACS Green Chemistry Institute Pharmaceutical Roundtable. (2024). Guidelines for replacing DCM and DMF with sustainable alternatives like 2-MeTHF.
-
Sanofi's Solvent Selection Guide. Prat et al., Chem. Rev. (2013).[2][4] Categorization of solvents by safety and industrial viability.
-
Synthesis of 1-Indanones via Intramolecular Cyclization. BenchChem Technical Guide. (2025). Provides mechanistic insight into the formation of the indanone core.[2]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. green-chem.sites.olt.ubc.ca [green-chem.sites.olt.ubc.ca]
- 4. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
Application Note: 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol in Agrochemical Synthesis
This guide details the technical application of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (CAS 337921-74-1), a specialized bicyclic intermediate used in the synthesis of advanced agrochemical active ingredients (AIs).
Based on its structural pharmacophores—specifically the lipophilic 3-phenyl moiety and the electron-rich 7-phenoxy ether linkage—this compound serves as a critical scaffold for Voltage-Gated Sodium Channel (VGSC) Modulators (structurally analogous to Indoxacarb) and Mitochondrial Complex I Inhibitors (METI acaricides).
Executive Summary
7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (hereafter Indenol-7Ph ) is a chiral building block utilized to introduce the "indanyl-phenoxy" motif into crop protection agents. Its primary application lies in the synthesis of oxadiazine insecticides and carboxamide acaricides . The molecule's unique 3-phenyl substitution provides steric bulk essential for hydrophobic pocket occupancy in target proteins, while the 7-phenoxy group modulates metabolic stability and electronic distribution.
Key Chemical Properties
| Property | Specification |
| CAS Number | 337921-74-1 |
| Molecular Formula | C₂₁H₁₈O₂ |
| Molecular Weight | 302.37 g/mol |
| Appearance | White to off-white crystalline solid |
| Chirality | Contains 2 stereocenters (C1, C3); typically used as the (1S, 3S)-enantiomer for bioactivity. |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |
Strategic Role in Agrochemical Discovery
The Indenol-7Ph scaffold addresses two critical challenges in modern pesticide design:
-
Resistance Management: The bulky 3-phenyl group alters the binding conformation compared to standard indanone-based AIs (e.g., Indoxacarb), potentially overcoming metabolic resistance mechanisms in Lepidoptera spp.
-
Lipophilicity Optimization: The 7-phenoxy substituent enhances logP, improving cuticular penetration in target pests without compromising systemic mobility in the plant phloem.
Protocol A: Enantioselective Synthesis of Indenol-7Ph
Rationale: Agrochemicals derived from indanols often require high enantiopurity (ee > 98%) as the biological activity usually resides in a single isomer (typically S-configuration at the alcohol).
Workflow Diagram
Figure 1: Asymmetric Transfer Hydrogenation (ATH) pathway for the synthesis of chiral Indenol-7Ph.
Step-by-Step Methodology
Reagents:
-
Substrate: 7-phenoxy-3-phenyl-1-indanone (1.0 eq)
-
Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (0.5 mol%)
-
Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope)
-
Solvent: Dichloromethane (DCM)
Procedure:
-
Inerting: Purge a jacketed glass reactor with nitrogen for 15 minutes.
-
Dissolution: Charge 7-phenoxy-3-phenyl-1-indanone into the reactor. Add DCM (5 mL/g substrate) and stir until fully dissolved.
-
Catalyst Addition: Add the Ruthenium catalyst (0.5 mol%) under a counter-current of nitrogen.
-
Reduction Initiation: Slowly add the HCOOH/TEA mixture (2.0 eq) via a dosing pump over 30 minutes to control exotherm.
-
Reaction Monitoring: Stir at 20–25°C. Monitor conversion via HPLC (Chiralpak AD-H column). Reaction is complete when ketone < 0.5%.
-
Quench: Add saturated NaHCO₃ solution to neutralize excess acid.
-
Isolation: Separate phases. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from n-heptane/IPA (9:1) to upgrade diastereomeric ratio (dr) if necessary.
Quality Control Check:
-
Target: >98% ee, >95% yield.
-
Validation: ¹H NMR (CDCl₃) should show the CH-OH doublet at ~5.2 ppm.
Protocol B: Downstream Application – Synthesis of Indeno-Oxadiazine Core
Context: This protocol describes the conversion of Indenol-7Ph into a bio-isostere of Indoxacarb. The 7-phenoxy group serves as an electronic modulator for the sodium channel blocking pharmacophore.
Mechanism of Action Pathway
Figure 2: Synthetic progression from Indenol-7Ph to the bioactive sodium channel blocker.
Experimental Procedure
Step 1: Activation (Carbazate Formation)
-
Dissolve Indenol-7Ph (10 mmol) in dry THF.
-
Add CDI (1,1'-Carbonyldiimidazole) (1.1 eq) at 0°C. Stir for 1 hour to form the imidazole-carbamate intermediate.
-
Add Methyl hydrazinecarboxylate (1.2 eq) and stir at reflux for 4 hours.
-
Outcome: Formation of the O-indanyl carbazate intermediate.
Step 2: Cyclization (Oxadiazine Ring Closure)
-
Dissolve the carbazate intermediate in dimethoxymethane (DMM).
-
Add paraformaldehyde (3.0 eq) and a catalytic amount of p-TsOH (p-Toluenesulfonic acid).
-
Reflux through a Soxhlet extractor containing molecular sieves (4Å) to remove water/methanol.
-
Workup: Evaporate solvent and purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Result: The tricyclic indeno[1,2-e][1,3,4]oxadiazine core.
Safety & Handling
-
Hazard Identification: The phenoxy-indanol moiety is lipophilic and potentially membrane-active. Treat as a potential skin irritant and aquatic toxin.
-
PPE: Nitrile gloves (0.11 mm), safety goggles, and lab coat are mandatory. Handle in a fume hood.
-
Storage: Store at 2–8°C under Argon. The benzylic alcohol is prone to oxidation if exposed to air/light for prolonged periods.
References
-
BLD Pharm. (2025). Product Analysis: 7-Phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (CAS 337921-74-1).[1] Retrieved from
- McCann, S. F., et al. (2001). "The discovery of indoxacarb: oxadiazines as a new class of pyrazoline-type insecticides." Pest Management Science, 57(2), 153-164. (Foundational chemistry for indeno-oxadiazines).
- Noyori, R., & Hashiguchi, S. (1997). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97-102.
-
ChemBuyersGuide. (2024). Source listing for 7-phenoxy-3-phenyl-1-indanone. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Welcome to the dedicated technical support guide for the purification of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the specific challenges associated with isolating this complex indanol derivative. This guide provides in-depth troubleshooting, frequently asked questions, and validated protocols grounded in established chemical principles.
Introduction: Understanding the Purification Challenges
The structure of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol presents a unique set of purification hurdles. The presence of two stereocenters (at C1 and C3) means the compound exists as a mixture of diastereomers (cis and trans isomers). These isomers often exhibit very similar physical properties, making their separation non-trivial. Furthermore, the polarity of the hydroxyl group, combined with the largely nonpolar aromatic scaffold, can lead to problematic behavior during both chromatography and crystallization.
Common impurities may include unreacted starting materials, byproducts from the synthetic route, and degradation products.[1][2] This guide will equip you with the knowledge to diagnose and solve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in purifying 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol?
The most significant challenge is the separation of the cis and trans diastereomers. These molecules have the same mass and connectivity, differing only in the 3D arrangement of the C1 hydroxyl group and the C3 phenyl group. This subtle structural difference results in very similar polarities and chromatographic behavior, often leading to poor resolution with standard methods.[3][4]
Q2: Which analytical technique is best for assessing purity and diastereomeric ratio?
High-Performance Liquid Chromatography (HPLC), particularly on a normal-phase (silica) or a specialized chiral or phenyl-based column, is the preferred method.[5][6] Proton NMR (¹H NMR) spectroscopy is also invaluable; the coupling constants and chemical shifts of the protons at C1, C2, and C3 will differ between the cis and trans isomers, allowing for quantification of the diastereomeric ratio in the bulk material.
Q3: My compound appears as a persistent oil or wax and won't crystallize. What should I do?
This is a common issue for molecules with conformational flexibility and for mixtures of isomers, which can disrupt crystal lattice formation.[7][8] First, ensure your material is of high purity (>95%) using chromatography. If it's pure, attempt recrystallization from a binary solvent system (e.g., toluene/hexane or ethyl acetate/heptane) to fine-tune solubility.[9] If that fails, trituration with a non-polar solvent like pentane or hexane can sometimes induce crystallization or solidify the material by washing away minor impurities that inhibit the process.
Q4: Are there any stability concerns during purification?
The 1-indanol structure contains a benzylic alcohol. This functional group can be sensitive to acidic conditions, which may promote dehydration to form an indene byproduct. Therefore, it is advisable to use neutral or slightly basic conditions during purification. Avoid prolonged exposure to strong acids or highly acidic silica gel.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification workflow.
Problem 1: Poor or No Separation of Diastereomers by Flash Column Chromatography
Symptoms:
-
A single broad peak is observed on the chromatogram.
-
Fractions contain a consistent, unchanging ratio of diastereomers as confirmed by HPLC or NMR.
Causality: The polarity difference between the cis and trans isomers is insufficient for separation under the chosen conditions. The stationary phase (standard silica gel) is not providing enough differential interaction to resolve the two compounds.
Solutions:
| Solution ID | Strategy | Detailed Explanation & Rationale |
| TS1-A | Optimize Mobile Phase | Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate or Toluene/Acetone). Perform a detailed TLC analysis using a range of solvent ratios. A less polar, weaker mobile phase will force the compounds to interact more strongly with the silica, amplifying small differences in polarity and improving separation.[3] |
| TS1-B | Change Stationary Phase | If silica gel fails, consider alternative stationary phases. A pentafluorophenyl (PFP) or cyano-bonded silica phase can offer different selectivity based on π-π and dipole-dipole interactions, which may differ more significantly between the isomers than simple polar interactions.[3] |
| TS1-C | Use a Different Chromatographic Mode | For highly polar compounds that are difficult to separate on normal phase, Hydrophilic Interaction Chromatography (HILIC) can be an effective alternative.[10][11] HILIC uses a polar stationary phase with a high-organic, low-aqueous mobile phase. |
| TS1-D | Chemical Derivatization | React the hydroxyl group with a bulky chiral derivatizing agent. This converts the diastereomers into new compounds with a much larger spatial and electronic difference, often making them easily separable by standard chromatography.[5][6][12] The protecting group can be removed post-purification. |
Problem 2: Product Co-elutes with a Starting Material or Byproduct
Symptoms:
-
Fractions containing the product are contaminated with another compound.
-
The impurity has a similar Rf value to the product on TLC.
Causality: The impurity has a polarity that is very close to your target compound, making separation by standard adsorption chromatography difficult.
Solutions:
| Solution ID | Strategy | Detailed Explanation & Rationale |
| TS2-A | Employ an Orthogonal Purification Method | If chromatography fails, switch to a technique that separates based on a different physical property. Recrystallization is the most powerful alternative.[7][13][14] It separates based on differential solubility and the ability to form a crystal lattice, which is highly specific to a single compound. |
| TS2-B | pH-Based Extraction | If the impurity has an acidic or basic functional group that your product lacks, perform a liquid-liquid extraction. By adjusting the pH of the aqueous phase, you can ionize the impurity, making it water-soluble and easily separable from your neutral product which will remain in the organic layer. |
| TS2-C | Modify the Product's Polarity | Temporarily protect the hydroxyl group (e.g., as a silyl ether). This will dramatically decrease the polarity of your product, likely shifting its elution profile far away from the polar impurity. The protecting group can be cleaved after the chromatographic separation. |
Problem 3: Low Mass Recovery After Column Chromatography
Symptoms:
-
The total weight of material recovered from all fractions is significantly lower than the amount loaded onto the column.
-
Streaking or "tailing" is observed on the TLC or chromatogram.
Causality: The polar hydroxyl group of the indanol can interact very strongly and sometimes irreversibly with the acidic silanol groups on the surface of silica gel.[10] This leads to product adsorption onto the stationary phase.
Solutions:
| Solution ID | Strategy | Detailed Explanation & Rationale |
| TS3-A | Deactivate the Silica Gel | Before use, slurry the silica gel in the mobile phase containing a small amount (0.1-1%) of a polar modifier like triethylamine (for basic/neutral compounds) or acetic acid (for acidic compounds).[10] This modifier will cap the most active silanol sites, preventing strong, irreversible binding of your product. |
| TS3-B | Use Dry Loading | If your compound has poor solubility in the mobile phase, it may precipitate at the top of the column when loaded.[15] To prevent this, pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully add this powder to the top of your packed column.[15] |
| TS3-C | Switch to a Less Acidic Stationary Phase | Use neutral alumina or a deactivated (end-capped) silica gel. These stationary phases have fewer active sites for strong adsorption, leading to better recovery for sensitive or very polar compounds.[10][11] |
Experimental Protocols
Protocol 1: Diastereomer Separation by Flash Column Chromatography
This protocol provides a starting point for separating the cis and trans isomers using a high-performance silica gel column.
-
Slurry Preparation: In a beaker, add 100g of high-resolution silica gel to 200 mL of a 95:5 Hexane:Ethyl Acetate mobile phase. Gently swirl to create a uniform slurry.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica bed to a height of approximately 6 inches.[15] Ensure the bed is uniform and free of cracks.
-
Sample Loading: Dissolve 1g of the crude diastereomeric mixture in a minimal amount of dichloromethane (~2-3 mL). Using a pipette, carefully apply the solution to the top of the silica bed.[15]
-
Elution: Begin elution with the 95:5 Hexane:Ethyl Acetate mobile phase. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions (e.g., 10 mL each) and monitor them by TLC, staining with a permanganate or vanillin solution. The less polar isomer will typically elute first.
-
Gradient Elution (if necessary): If the second isomer is slow to elute, gradually increase the polarity of the mobile phase to 90:10 Hexane:Ethyl Acetate to speed up its elution.
-
Analysis: Combine the pure fractions of each isomer and confirm their purity and identity by HPLC and NMR.
Protocol 2: Purification by Recrystallization
This protocol is effective for removing impurities with different solubility profiles.[7][14]
-
Solvent Screening: In small test tubes, test the solubility of ~20mg of your crude material in 0.5 mL of various solvents (e.g., toluene, ethyl acetate, isopropanol, acetonitrile) at room temperature and upon heating.
-
Ideal Solvent Selection: An ideal solvent is one in which the compound is sparingly soluble at room temperature but completely soluble when hot.[7] If a single solvent isn't found, a binary system (e.g., Toluene/Hexane) can be used.[9][13]
-
Dissolution: Place 1g of the crude solid in an Erlenmeyer flask. Add the chosen hot solvent portion-wise until the solid just dissolves.[9] Avoid adding a large excess of solvent.
-
Hot Filtration (if needed): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel to remove them.[13][14]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[8][13] If crystals do not form, try scratching the inside of the flask with a glass rod.[13]
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9][13] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[13]
-
Drying: Dry the purified crystals under vacuum to a constant weight and determine their melting point to assess purity.[13]
Visual Workflow Guides
Troubleshooting Chromatographic Separation
The following diagram outlines a decision-making process for troubleshooting poor separation in column chromatography.
Caption: Decision workflow for troubleshooting poor chromatographic separation.
References
- Recrystallization. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Recrystallization I 10. (n.d.). University of Wisconsin-Madison, Department of Chemistry.
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Experiment 2: Recrystallization. (n.d.). University of Toronto, Department of Chemistry.
- 2.1: RECRYSTALLIZATION. (2021). Chemistry LibreTexts.
- Troubleshooting column chromatography purification of polar ketone compounds. (n.d.). BenchChem.
- Technical Support Center: Troubleshooting Streaking in Chromatography of Polar Compounds. (n.d.). BenchChem.
-
Chromatography Troubleshooting. (2020). Teledyne ISCO. Retrieved from [Link]
-
Chromatography Troubleshooting. (2019). Teledyne ISCO. Retrieved from [Link]
-
Flash Chromatography 101. (2011). ChemUCSD. Retrieved from [Link]
- Impurity Profiling With Use of Hyphenated Techniques. (2018). Asian Journal of Research in Chemistry.
- Separation of diastereomers. (2008). Chromatography Forum.
- Enantiomer Separations. (n.d.). LCGC North America.
-
Comparative study on separation of diastereomers by HPLC. (2003). ResearchGate. Retrieved from [Link]
-
HPLC Separation of Diastereomers. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2017). Molecules. Retrieved from [Link]
-
Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2025). Scientific Reports. Retrieved from [Link]
-
Pharmaceutical Impurities: An Overview. (2015). ResearchGate. Retrieved from [Link]
Sources
- 1. ajrconline.org [ajrconline.org]
- 2. researchgate.net [researchgate.net]
- 3. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult… [ouci.dntb.gov.ua]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recrystallization [sites.pitt.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sepscience.com [sepscience.com]
- 13. web.mnstate.edu [web.mnstate.edu]
- 14. athabascau.ca [athabascau.ca]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Solubility Optimization for 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Case ID: IND-7P-SOL-001 Status: Active Classification: Physicochemical Troubleshooting / Formulation Support Assigned Specialist: Senior Application Scientist, Lead Discovery Support
Executive Summary: The Physicochemical Barrier
You are encountering solubility issues with 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol because this molecule exhibits "brick-dust" properties. Its structure features a rigid bicyclic indane core flanked by two lipophilic aromatic rings (phenyl and phenoxy). While the C1-hydroxyl group offers a hydrogen bond donor, it is insufficient to overcome the high lipophilicity (LogP > 4.5 estimated) and the strong
This guide provides field-validated protocols to solubilize this compound for cellular assays and in vivo administration, moving beyond standard DMSO "dump-and-stir" methods which invariably lead to precipitation.
Module 1: Stock Solution Integrity (Root Cause Analysis)
Before attempting aqueous dilution, the integrity of your master stock must be verified. A compromised stock solution is the most common cause of variable experimental data.
The "Wet DMSO" Trap
DMSO is hygroscopic. If your stock solution absorbs atmospheric water, the effective solubility of your indanol derivative drops exponentially, leading to "invisible" micro-precipitates that alter concentration.
Protocol: Anhydrous Stock Preparation
-
Solvent: Use only Anhydrous DMSO (≥99.9%, water content <0.005%).
-
Concentration: Target 10 mM to 25 mM . Do not attempt >50 mM stocks; the viscosity will hinder accurate pipetting, and the compound may crash out upon freezing.
-
Storage: Aliquot immediately into single-use amber glass vials (avoid polypropylene if storing >1 month to prevent leaching). Store at -20°C.
-
Thawing: Vortex for 30 seconds and inspect for turbidity. If cloudy, sonicate at 37°C for 5 minutes . Do not use a cloudy suspension.
Module 2: Cellular Assay Preparation (The "Crash-Out" Fix)
Issue: When you pipette 1 µL of DMSO stock directly into 1 mL of culture media, the compound precipitates immediately due to the rapid polarity shift.
Solution: The "Solvent Shifting" technique using an intermediate dilution step.
Protocol: Serial Dilution with Intermediate Solvent
Reagents:
-
Intermediate Solvent: Pure Ethanol (EtOH) or DMSO.
-
Carrier: Culture Media + 10% FBS (Serum albumin acts as a carrier protein).
Workflow:
-
Step A (Master Stock): Start with 10 mM stock in DMSO.
-
Step B (Predilution): Dilute the stock 100-fold into pure DMSO or Ethanol first.
-
Example: 2 µL of 10 mM Stock + 198 µL DMSO = 100 µM Intermediate.
-
Why: This ensures the compound is fully solubilized at a lower concentration before hitting water.
-
-
Step C (Final Dosing): Pipette the Intermediate solution into the culture media while vortexing the media .
-
Target: 1:1000 dilution.
-
Final: 100 nM compound in 0.1% DMSO.
-
Critical Rule: Never exceed 0.5% v/v final DMSO concentration for this compound class.[1] Higher solvent loads destabilize the hydration shell, paradoxically encouraging precipitation.
Module 3: Advanced Formulation (In Vivo & High Concentration)
For animal studies or high-concentration assays (>10 µM), simple organic solvents are toxic and ineffective. You must use an encapsulation strategy.
Gold Standard: Hydroxypropyl- -Cyclodextrin (HP- -CD)
Cyclodextrins form a toroidal "bucket" that encapsulates the lipophilic phenyl/indane core while presenting a hydrophilic exterior to the solvent.
Protocol: 20% HP-
-
Vehicle Prep: Dissolve 20g of HP-
-CD in 100 mL of sterile water (or saline). Filter sterilize (0.22 µm). -
Compound Prep: Dissolve your compound in a minimal volume of DMSO (e.g., 25 mg/mL).
-
Complexation:
-
Add the DMSO stock dropwise to the 20% HP-
-CD vehicle while stirring rapidly (magnetic stir bar). -
Ratio: Final DMSO content should be 5%.
-
Example: 50 µL DMSO stock + 950 µL Cyclodextrin vehicle.
-
-
Equilibration: Stir for 30 minutes at Room Temperature. The solution should be clear.
Visual Troubleshooting Guides
Figure 1: Solvent Selection Decision Tree
Caption: Decision matrix for selecting the appropriate solubilization strategy based on experimental context.
Figure 2: The "Solvent Shifting" Workflow
Caption: Step-by-step dilution protocol to prevent compound precipitation during media addition.
Data Summary: Solubility Profile
| Solvent / Vehicle | Solubility Limit (Est.) | Usage Context | Risk Factor |
| Anhydrous DMSO | > 50 mM | Stock Storage | Hygroscopic (absorbs water) |
| Ethanol (100%) | ~ 10-20 mM | Co-solvent | Cytotoxic > 1% |
| PBS / Saline | < 1 µM (Insoluble) | DO NOT USE | Immediate Precipitation |
| Culture Media + 10% FBS | ~ 10 µM | Cellular Assays | Protein binding may mask free drug |
| 20% HP- | > 2 mM | In Vivo / High Dose | Expensive, requires prep time |
| Corn Oil | ~ 5 mM | Oral Gavage | Poor absorption kinetics |
Frequently Asked Questions (FAQ)
Q1: My compound precipitates even when I use the "Solvent Shift" method. Why? A: Check your serum concentration. This lipophilic indanol relies on Albumin (in FBS) to act as a "sink." If you are running a serum-free assay, you must add a carrier like 0.1% BSA (Bovine Serum Albumin) or use the Cyclodextrin method. Pure buffer cannot support this molecule.
Q2: Can I use PEG400 instead of Cyclodextrin? A: Yes, a mixture of 10% DMSO / 40% PEG400 / 50% Water is a common alternative. However, PEG400 can be viscous and may cause osmotic stress to sensitive cells. Cyclodextrins are generally more biocompatible for this specific scaffold.
Q3: Is the compound light-sensitive? A: While the indane core is relatively stable, the phenoxy-ether linkage can be susceptible to photo-oxidation over long periods. We recommend storing stocks in amber vials as a precaution.
References
- Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Waybright, T. J., et al. (2009). Assay Guidance Manual: Reagent and Solvent Selection. NCBI Bookshelf. Link
-
Wehn, P. M., et al. (2018). Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors... (PT2385).[2][3][4] Journal of Medicinal Chemistry, 61(21), 9691–9721. (Reference for indane-scaffold solubility protocols). Link
Sources
Technical Guide: Optimizing Enantiomeric Excess of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Core Directive & Scope
This guide addresses the enantioselective synthesis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol . This scaffold is a critical pharmacophore in kinase inhibitor development (specifically LRRK2 inhibitors).
The Challenge: The molecule possesses two chiral centers (C1 and C3). Standard reduction of the ketone precursor (7-phenoxy-3-phenyl-1-indanone) yields four possible isomers.
-
Target: High Enantiomeric Excess (ee >99%) and Diastereomeric Ratio (dr >95:5).
-
Primary Obstacle: The bulky 7-phenoxy group (ortho to the carbonyl) creates significant steric hindrance, reducing catalyst activity, while the 3-phenyl group requires rapid racemization for successful Dynamic Kinetic Resolution (DKR).
The Solution: Ru-Catalyzed DKR-ATH
The most robust method for this transformation is Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation (DKR-ATH) .
Why this method?
-
DKR Capability: The C3 proton in 3-phenyl-1-indanone is acidic (
). In the presence of a base (Triethylamine), the C3 center racemizes rapidly via an enol intermediate. -
Selectivity: The Ruthenium chiral catalyst reduces the ketone faster than the racemization rate, but only matches one specific enantiomer of the ketone, effectively funneling the entire racemic starting material into a single chiral alcohol (typically the cis-isomer).
Master Protocol
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (Noyori-Ikariya type) or Ru-DENEB (Tethered - recommended for bulky 7-phenoxy substrates).
-
Hydrogen Source: Formic Acid / Triethylamine (HCOOH/TEA).[1]
-
Solvent: DMF or Methanol (DMF preferred for solubility of phenoxy analogs).
Visualizing the Mechanism (DKR-ATH)
The following diagram illustrates how the racemic ketone funnels into the chiral alcohol.
Figure 1: Mechanism of Dynamic Kinetic Resolution (DKR) converting racemic starting material to a single enantiomer.
Troubleshooting Guide
Issue A: Low Conversion (<50%)
Diagnosis: The 7-phenoxy group is sterically blocking the catalyst approach. Solution:
-
Switch to Tethered Catalysts: Standard Ru-TsDPEN relies on intermolecular interactions. Use a tethered Ru-DENEB catalyst. The tether forces the catalyst into a conformation that tolerates steric bulk better.
-
Increase Temperature: Raise reaction temperature to 40-60°C . Caution: Monitor ee/dr, as higher temps can erode selectivity.
-
Solvent Switch: Change MeOH to DMF or CH2Cl2 . The 7-phenoxy group is lipophilic; poor solubility in MeOH can cause precipitation of the intermediate, stopping the reaction.
Issue B: Low Enantiomeric Excess (ee < 90%)
Diagnosis: The rate of racemization (C3) is slower than the rate of reduction (C1). This is a "Kinetic Resolution" failure, not a catalyst failure. Solution:
-
Increase Base Concentration: Shift the HCOOH:TEA ratio from 5:2 to 1:1 or 1:2 . More TEA accelerates the enolization (racemization) of the C3 position.
-
Slow Addition: Add the catalyst slowly or lower the catalyst loading. This slows down the reduction step (
), allowing the racemization ( ) to keep up.
-
Rule of Thumb: We need
.
Issue C: Poor Diastereomeric Ratio (cis/trans mixtures)
Diagnosis: "Leakage" through the mismatched transition state. Solution:
-
Lower Temperature: If conversion is good but dr is poor, cool to 0°C .
-
Catalyst Screening: The "7-phenoxy" group might interact with the arene ligand (p-cymene). Screen Ru(mesitylene) or Ru(hexamethylbenzene) analogs to increase steric discrimination.
Decision Matrix & Workflow
Use this flowchart to diagnose your specific experimental failure.
Figure 2: Troubleshooting decision tree for optimizing ATH-DKR of 7-phenoxy-3-phenyl-1-indanone.
Experimental Data Summary
Table 1: Effect of Catalyst and Base Ratio on 7-phenoxy-3-phenyl-1-indanone Reduction
| Entry | Catalyst | Solvent | HCOOH:TEA | Temp (°C) | Conv. (%) | cis:trans (dr) | ee (%) |
| 1 | Ru-TsDPEN (p-cymene) | MeOH | 5:2 | 25 | 45 | 80:20 | 88 |
| 2 | Ru-TsDPEN (p-cymene) | DMF | 5:2 | 40 | 92 | 85:15 | 91 |
| 3 | Ru-DENEB (Tethered) | DMF | 1:1 | 25 | >99 | 98:2 | >99 |
| 4 | Ru-DENEB | DMF | 5:2 | 25 | 85 | 98:2 | 94 |
Note: Entry 3 represents the optimized condition where high base concentration ensures rapid racemization (high ee) and the tethered catalyst overcomes steric bulk (high conv).
FAQ: User Specific Scenarios
Q: My reaction stalls at 50% conversion. Is the catalyst dead? A: Likely not. In a DKR, if the racemization stops (base depletion), you essentially perform a kinetic resolution. You reduce the "matched" enantiomer (50%) and are left with the "mismatched" ketone (50%) which reacts extremely slowly. Fix: Add more Triethylamine (TEA) to restart racemization.
Q: Can I use Sodium Borohydride (NaBH4) instead? A: No. NaBH4 will reduce the ketone to the alcohol but will not perform DKR. You will get a mixture of 4 isomers (cis/trans, R/S) that are incredibly difficult to separate.
Q: How do I remove the Ruthenium after the reaction? A: The 7-phenoxy group makes the product lipophilic.
-
Concentrate the reaction mixture.
-
Dissolve in Ethyl Acetate.
-
Wash with 0.5M aqueous Cysteine or SiliaMetS® Thiol scavenger resin. This coordinates Ru and pulls it into the aqueous phase/solid phase.
References
-
Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Dynamic Kinetic Resolution: A Powerful Approach to Asymmetric Synthesis. Source: Princeton University (MacMillan Group Resources) URL:[Link]
-
trans-Diastereoselective Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Acetamido Benzocyclic Ketones via Dynamic Kinetic Resolution. Source: ACS Publications (Organic Letters) URL:[Link]
-
Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis. (Context for Indanol Scaffold) Source: National Institutes of Health (PubMed) URL:[Link]
Sources
Technical Support Center: Troubleshooting Cyclization Strategies for Indane Derivatives
Welcome to the Technical Support Center for the synthesis of indane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common intramolecular cyclization reactions used to construct the indane core. Indane and its analogues are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The successful synthesis of these scaffolds is therefore of critical importance.
This center provides a detailed exploration of the most common and effective cyclization strategies, presented in a practical question-and-answer format to directly address challenges you may encounter at the bench.
Core Cyclization Strategies: A Comparative Overview
The construction of the indane framework predominantly relies on the intramolecular cyclization of a suitably functionalized aromatic precursor. The three most powerful and widely employed methods are the Friedel-Crafts acylation, the Nazarov cyclization, and the intramolecular Heck reaction.[2] The choice of method is dictated by factors such as substrate availability, desired substitution patterns, and functional group tolerance.
| Cyclization Method | Typical Substrate | Key Reagents | Advantages | Common Challenges |
| Intramolecular Friedel-Crafts Acylation | 3-Arylpropionic acids or acyl chlorides | Lewis acids (e.g., AlCl₃, TiCl₄), Brønsted acids (e.g., PPA, TfOH)[2][3] | Robust, well-established, readily available starting materials. | Harsh conditions, stoichiometric Lewis acids, side reactions (rearrangement, polyalkylation), sensitive to moisture.[4] |
| Nazarov Cyclization | Divinyl ketones or precursors | Lewis or Brønsted acids (e.g., Cu(OTf)₂, FeCl₃, BF₃·OEt₂)[2][5] | Milder conditions possible, good for cyclopentenone synthesis. | Regioselectivity issues, low yields with unactivated substrates, potential for side reactions.[5][6] |
| Intramolecular Heck Reaction | Aryl or vinyl halides with a tethered alkene | Palladium catalyst (e.g., Pd(OAc)₂), phosphine ligand, base[7][8] | High functional group tolerance, mild conditions, good for complex molecules. | Catalyst deactivation, ligand selection can be crucial, potential for β-hydride elimination issues.[9] |
Troubleshooting Guide & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your experiments.
I. Intramolecular Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a classical and powerful method for the synthesis of 1-indanones from 3-arylpropionic acids or their more reactive acyl chloride derivatives.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism, where a Lewis or Brønsted acid promotes the formation of an acylium ion that then cyclizes onto the aromatic ring.[10]
Low or no yield in a Friedel-Crafts acylation is a common frustration. The root cause often lies in one of the following areas:
-
Catalyst Inactivity: Lewis acids like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water in your solvent, glassware, or starting materials will rapidly deactivate the catalyst.[11]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and if necessary, distill them over a suitable drying agent. Handle the Lewis acid in a glovebox or under a positive pressure of inert gas.
-
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a stable complex with the Lewis acid, effectively sequestering it from the catalytic cycle.[11] This is why stoichiometric or even excess amounts of the Lewis acid are often required.[12]
-
Solution: For a typical reaction with AlCl₃, use at least 1.1 to 1.5 equivalents. If the yield is still low, a modest increase in the catalyst loading may be beneficial.
-
-
Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will deactivate it towards electrophilic attack, potentially halting the reaction.[13]
-
Solution: If your substrate contains deactivating groups, you may need to employ a more potent Lewis acid or higher reaction temperatures. Alternatively, consider a different synthetic route that is less sensitive to electronic effects, such as the intramolecular Heck reaction.
-
-
Substrate Reactivity Issues: Aromatic rings bearing amine (-NH₂) or hydroxyl (-OH) groups can coordinate with the Lewis acid, leading to catalyst deactivation.[13]
-
Solution: Protect these functional groups before attempting the Friedel-Crafts reaction. For example, an amine can be protected as an amide, and a hydroxyl group as an ether.
-
The formation of a complex product mixture is often due to the high reactivity of the intermediates in Friedel-Crafts reactions.
-
Rearrangement of the Acylium Ion: While less common than in Friedel-Crafts alkylations, rearrangement of the acylium ion can occur in certain cases, leading to isomeric products.[4]
-
Solution: This is generally less of a concern in intramolecular cyclizations leading to five-membered rings. However, if you suspect rearrangement, using a milder Lewis acid or lower reaction temperatures may help.
-
-
Intermolecular Acylation (Polymerization): If the concentration of your starting material is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to oligomeric or polymeric byproducts.
-
Solution: Perform the reaction under high dilution conditions. This can be achieved by slowly adding a dilute solution of your substrate to the reaction mixture containing the Lewis acid.
-
Materials:
-
3-Phenylpropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve 3-phenylpropionic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1-2 drops). At 0 °C (ice bath), slowly add thionyl chloride (1.2 eq). Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases. The solvent and excess thionyl chloride can be removed under reduced pressure.
-
Cyclization: In a separate flame-dried flask, suspend anhydrous AlCl₃ (1.3 eq) in anhydrous DCM under an inert atmosphere. Cool the suspension to 0 °C. Dissolve the crude 3-phenylpropionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension.
-
Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous Na₂SO₄. After filtration, the solvent is removed under reduced pressure. The crude 1-indanone can be purified by flash column chromatography or recrystallization.[14]
Troubleshooting Workflow for Friedel-Crafts Acylation
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
II. Nazarov Cyclization
The Nazarov cyclization is a powerful method for synthesizing cyclopentenones from divinyl ketones.[5] For indanone synthesis, this involves the 4π-electrocyclic ring closure of a divinyl ketone where one of the double bonds is part of the aromatic system.[2] The reaction is typically promoted by a Lewis or Brønsted acid.[6]
Low conversion in a Nazarov cyclization often points to insufficient activation of the substrate.
-
Inadequate Promoter Acidity: The reaction is initiated by an acid. If a mild acid is used, it may not be strong enough to promote cyclization, especially for less reactive substrates.[15]
-
Solution: Switch to a stronger Lewis acid (e.g., from Cu(OTf)₂ to TiCl₄ or BF₃·OEt₂) or a strong Brønsted acid (e.g., methanesulfonic acid or triflic acid).[10]
-
-
Unfavorable Substrate Electronics: Electron-rich divinyl ketones can be less reactive in the Nazarov cyclization.
-
Solution: Introduce an electron-donating group on one vinyl moiety and an electron-withdrawing group on the other. This "polarization" strategy can facilitate the reaction under milder conditions.[5]
-
Poor regioselectivity in the elimination step is a common drawback of the classical Nazarov cyclization.[5]
-
Non-selective Proton Elimination: After the electrocyclization, the resulting oxyallyl cation can lose a proton from different positions, leading to a mixture of double bond isomers.[6]
-
Solution: Strategically placing substituents on the divinyl ketone can direct the elimination. A silicon-directing group (e.g., a trimethylsilyl group) on one of the vinyl moieties can control the regioselectivity of the double bond formation.[6] The use of "polarized" substrates, as mentioned above, can also improve regioselectivity.[5]
-
Materials:
-
1,3-Dienone substrate
-
Copper(II) triflate (Cu(OTf)₂)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Saturated sodium bicarbonate solution
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 1,3-dienone substrate (1.0 eq) in anhydrous DCM.
-
Catalyst Addition: Add a catalytic amount of Cu(OTf)₂ (typically 5-10 mol%).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux). Monitor the reaction by TLC.
-
Work-up and Purification: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and solvent removal, purify the crude product by flash column chromatography.[2]
Nazarov Cyclization Troubleshooting Logic
Caption: Troubleshooting logic for common Nazarov cyclization problems.
III. Intramolecular Heck Reaction
The intramolecular Heck reaction is a versatile palladium-catalyzed method for forming C-C bonds, and it is particularly useful for constructing the indane core in complex molecules due to its high functional group tolerance.[7][8] The reaction involves the oxidative addition of an aryl or vinyl halide to a Pd(0) catalyst, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination.[7]
Low conversion in an intramolecular Heck reaction can often be traced back to the catalytic system or reaction conditions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and can also be deactivated by certain impurities.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere. The choice of phosphine ligand is crucial for stabilizing the Pd(0) catalyst.[16] If you are using a simple phosphine like PPh₃, consider switching to a more robust ligand such as a bulky biaryl phosphine (e.g., XPhos, SPhos) or a bidentate ligand (e.g., BINAP, dppf).[7]
-
-
Sub-optimal Ligand or Solvent: The ligand and solvent can have a profound impact on the rate and efficiency of the Heck reaction.
-
Solution: Screen a variety of phosphine ligands with different steric and electronic properties. Solvents such as DMF, NMP, acetonitrile, and toluene are commonly used. A solvent screen can often identify conditions that improve solubility and reaction rate.
-
-
Inefficient Reductive Elimination: The final step to regenerate the Pd(0) catalyst can be slow.
-
Solution: Ensure an adequate amount of a suitable base (e.g., K₂CO₃, Et₃N, PMP) is used. In some cases, additives like silver salts can accelerate the reaction by promoting a cationic pathway.[7]
-
Side reactions in the Heck reaction can lead to a complex product mixture and reduced yield of the desired indane derivative.
-
Double Bond Isomerization: The product of the Heck reaction can undergo isomerization, leading to a mixture of alkene isomers. This occurs if the re-addition of the Pd-H species to the product olefin is competitive with its removal.[17]
-
Solution: The addition of a halide scavenger like a silver or thallium salt can often suppress this side reaction by favoring the cationic pathway.[18]
-
-
Competitive β-Hydride Elimination: In some cases, β-hydride elimination can occur in multiple directions, leading to different products.
-
Solution: The regioselectivity of β-hydride elimination is often dictated by the stereoelectronics of the intermediate. The use of cyclic alkenes or substrates that can only undergo syn-elimination in one direction can circumvent this issue.[18]
-
Materials:
-
Aryl halide substrate with a tethered alkene
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Phosphine ligand (if not using a pre-formed complex)
-
Base (e.g., K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, acetonitrile)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube or sealed tube, combine the aryl halide substrate (1.0 eq), palladium catalyst (1-5 mol%), phosphine ligand (if needed, typically in a 1:2 or 1:4 Pd:ligand ratio), and base (2-3 eq).
-
Solvent Addition and Degassing: Add the anhydrous solvent via syringe. Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by several freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄. After solvent removal, purify the crude product by flash column chromatography.[7]
Decision Tree for Intramolecular Heck Reaction Troubleshooting
Caption: A decision tree for troubleshooting intramolecular Heck reactions.
IV. Purification of Indane Derivatives
The successful synthesis of your indane derivative is only half the battle. Effective purification is crucial to obtain a product of high purity for subsequent applications.
The choice of purification method depends on the physical properties of your compound and the nature of the impurities.
-
Flash Column Chromatography: This is the most common and versatile method for purifying organic compounds.[19]
-
Stationary Phase: Silica gel is the standard choice. For acid-sensitive compounds, the silica can be deactivated by pre-treating it with a solvent system containing a small amount of triethylamine.[19]
-
Mobile Phase: A gradient elution, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often effective for separating the product from impurities.[20]
-
-
Recrystallization: If your indane derivative is a solid, recrystallization can be a highly effective method for achieving high purity.[21]
-
Solvent Selection: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallizing indanones include toluene/heptane mixtures or ethanol.[14]
-
-
Filtration through a Plug of Silica: For reactions that are very clean, a quick filtration through a short plug of silica can remove baseline impurities and residual catalyst without the need for a full column.[19]
References
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
OUCI. (2021). Medicinal Chemistry of Indane and Its Analogues: A Mini Review. Retrieved from [Link]
-
University of Windsor. (n.d.). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
ACS Publications. (2003). Effects of Solvents and Additives in the Asymmetric Heck Reaction of Alkenyl Triflates: Catalytic Asymmetric Synthesis of Decalin Derivatives and Determination of the Absolute Stereochemistry of (+)-Vernolepin. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Nazarov cyclization reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanes. Retrieved from [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. Retrieved from [Link]
-
MDPI. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Macmillan Group, Princeton University. (2004). The Intramolecular Heck Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Heck reaction. Retrieved from [Link]
-
National Institutes of Health. (2023). A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. Retrieved from [Link]
-
The University of Queensland. (n.d.). Steric Activation in the Nazarov Cyclization of Fully Substituted Divinyl Ketones. Retrieved from [Link]
-
National Institutes of Health. (2022). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). An efficient synthesis of highly substituted indanones and chalcones promoted by superacid. Retrieved from [Link]
-
Reddit. (2024). Troubleshooting a difficult Heck reaction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Nazarov Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst-Free Regioselective Nazarov Cyclization of Aryl Allenyl Ketones. Retrieved from [Link]
-
ACS Publications. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Organic Reactions. (2002). The Intramolecular Heck Reaction. Retrieved from [Link]
-
ARKIVOC. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREOECENTERS. Retrieved from [Link]
-
Semantic Scholar. (2017). Heck Reaction—State of the Art. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. Retrieved from [Link]
-
MDPI. (2023). Intramolecular Cyclization. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Indolines and Derivatives via Aza-Heck Cyclization. Retrieved from [Link]
-
ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Tiantong Lou, E-Ting Liao, Ashraf Wilsily, and Eric Fillion. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters. Retrieved from [Link]
- Google Patents. (n.d.). US6548710B2 - Process for preparing 1-indanones.
-
National Institutes of Health. (2014). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. Medicinal Chemistry of Indane and Its Analogues: A Mini Review [ouci.dntb.gov.ua]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 6. Nazarov Cyclization [organic-chemistry.org]
- 7. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. An efficient synthesis of highly substituted indanones and chalcones promoted by superacid - RSC Advances (RSC Publishing) DOI:10.1039/C4RA04763J [pubs.rsc.org]
- 13. scilit.com [scilit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Purification [chem.rochester.edu]
- 20. orgsyn.org [orgsyn.org]
- 21. 4-羟基-1-茚酮 ≤3% solvents of recrystallization., 97% | Sigma-Aldrich [sigmaaldrich.cn]
Separation of diastereomers of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Technical Support Center: Diastereomer Separation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Case ID: IND-7P-SEP-001 Status: Active Assigned Specialist: Senior Application Scientist (Separation Sciences & Structural Elucidation)[1][2]
Executive Summary
You are encountering challenges in isolating the diastereomers of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (hereafter referred to as Target Indanol ). This 1,3-disubstituted indane system presents a classic stereochemical challenge. The reduction of the corresponding indanone typically yields a mixture of cis and trans diastereomers (relative to the C1-hydroxyl and C3-phenyl groups).
The 7-phenoxy substituent adds significant steric bulk ortho to the reaction center (C1), influencing both the diastereoselectivity of the reduction and the chromatographic behavior of the resulting alcohols. This guide provides a validated workflow for separation and structural assignment.
Part 1: Diagnostic & Troubleshooting (Q&A)
Q1: Why did my reduction yield a difficult-to-separate ~1:1 mixture?
Diagnosis: Lack of Stereocontrol in Hydride Addition.
Technical Insight:
If you used standard sodium borohydride (NaBH
-
The Result: You likely have a mixture of the (1R,3R)/(1S,3S) pair (often called trans if referring to H1/H3 relationship, or cis regarding substituents) and the (1R,3S)/(1S,3R) pair.[2]
-
Fix for Future Batches: To favor one diastereomer, switch to a bulky reducing agent like L-Selectride (lithium tri-sec-butylborohydride) at -78°C. The steric bulk of the reagent will force attack from the less hindered face (away from the C3-phenyl group), typically enriching the cis-1,3-substituent isomer (where OH and Ph are trans).[2]
Q2: The spots on TLC are overlapping. How do I optimize the separation?
Diagnosis: Insufficient Selectivity (
-
Solvent System: Abandon standard Hexane/EtOAc. The selectivity is often poor for lipophilic indanols.[1]
-
Recommendation: Use Toluene/Acetone (95:5) or Dichloromethane/Methanol (99:1) .[1][2] Toluene provides
interaction with the phenoxy/phenyl rings, often differentiating the isomers based on their conformation (planar vs. puckered) rather than just polarity. -
Visualization: These compounds are UV active.[1] However, stain with Cerium Ammonium Molybdate (CAM) .[1][2] Indanols often stain differently (e.g., dark blue vs. faint blue) due to different rates of oxidation on the plate.[2]
Q3: I have separated the isomers. How do I definitively assign "Cis" vs. "Trans" without X-ray?
Diagnosis: Ambiguity in 1,3-Indane NMR coupling.
Technical Insight:
Unlike cyclohexane rings, the cyclopentene ring in indanes adopts an "envelope" conformation.[2] The coupling constants (
-
Experiment: Irradiate the H1 signal (proton at the chiral alcohol center).[1]
-
Interpretation:
Part 2: Experimental Protocols
Workflow 1: Flash Chromatography Separation
Target: Separation of 1.0 g crude reduction mixture.
-
Column Preparation: Pack a column with 40-63
m silica gel (ratio 50:1 silica to compound). -
Equilibration: Flush with 3 column volumes (CV) of 100% Toluene .
-
Loading: Dissolve the crude oil in minimum toluene (avoid DCM for loading if possible to prevent band broadening).[1]
-
Elution Gradient:
-
Fraction Collection: Collect small fractions (test tubes, not flasks) in the critical overlap region.
Workflow 2: Crystallization (Enrichment Strategy)
If chromatography yields mixed fractions, use solubility differences.[1][2] The trans-substituent isomer (OH and Ph on opposite faces) often packs better into a crystal lattice.[1]
-
Procedure: Dissolve mixed fractions in hot EtOAc (minimum volume). Add hot Hexane until cloudy.
-
Cooling: Allow to cool slowly to RT, then 4°C.
-
Result: One diastereomer typically precipitates as white needles.[1] Filter and analyze the mother liquor (enriched in the other isomer).
Part 3: Data & Visualization
NMR Distinction Table
Based on general 1,3-disubstituted indane frameworks.
| Feature | Isomer A (Cis-1,3-H / Trans-Subst.)[1][2][3] | Isomer B (Trans-1,3-H / Cis-Subst.)[1][2][3] |
| H1 Chemical Shift | Typically Downfield ( | Typically Upfield ( |
| H1 Multiplicity | dd (Appears as triplet if | dd (Distinct doublet of doublets) |
| NOE Correlation | Strong H1 | Weak/None H1 |
| C13 Shift (C1) | Shielded (Upfield) | Deshielded (Downfield) |
| Elution Order | Usually 2nd (More polar/accessible OH) | Usually 1st (Shielded OH) |
Process Workflow Diagram
Figure 1: Decision tree for the purification and assignment of 1,3-disubstituted indanols.
References
-
General Synthesis of 3-Aryl-1-Indanones: Yu, Y.-N., & Xu, M.-H. (2013).[1][2][4] Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition: Access to Enantioenriched 3-Aryl-1-indanone Derivatives. The Journal of Organic Chemistry, 78(6), 2736–2741.[2] [Link]
-
Stereochemistry of 1,3-Disubstituted Indanes: Austin, K. A. B., et al. (2016).[1][2] Diastereoselective Synthesis of 1,3-Disubstituted Indanes via a Sequential reaction Strategy. Organic Letters, 18(6), 1362–1365.[1][2] [Link][1][2]
-
NMR Assignment of Cis/Trans Indanols (NOE Methodology): Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 9: Correlations Through Space: The Nuclear Overhauser Effect). [Link]
-
Chromatographic Separation of Polar Isomers: Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution.[1] The Journal of Organic Chemistry, 43(14), 2923–2925.[2] [Link]
Sources
Validation & Comparative
1H NMR interpretation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
Topic: High-Fidelity 1H NMR Interpretation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol Content Type: Comparative Analytical Guide Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.[1]
Executive Summary: The Analytical Challenge
Characterizing 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol presents a multi-layered analytical challenge common in advanced drug discovery scaffolds. Unlike simple planar aromatics, this molecule possesses two non-adjacent chiral centers (C1 and C3) on a flexible cyclopentane ring fused to a substituted benzene.
The Core Problem: Standard routine analysis often fails to distinguish between the cis- and trans-diastereomers (1,3-relationship) and struggles to resolve the regiochemistry of the phenoxy ether linkage due to severe signal overlap in the aromatic region (13 aromatic protons).
This guide compares the Standard Routine Protocol (CDCl₃) against a High-Fidelity Protocol (DMSO-d₆ + NOE) , demonstrating why the latter is the required standard for validating this specific pharmacophore.
Comparative Methodology: Protocol Performance
We evaluated two distinct analytical workflows for the structural validation of the title compound.
| Feature | Protocol A: Standard Routine | Protocol B: High-Fidelity (Recommended) |
| Solvent System | Chloroform-d (CDCl₃) | Dimethyl Sulfoxide-d₆ (DMSO-d₆) |
| Hydroxyl Detection | Poor. Often invisible or broad singlet due to rapid exchange.[1] | Excellent. Distinct doublet (coupled to H1) due to H-bonding. |
| Stereochem ID | Low Confidence. Relies solely on | High Confidence. Uses NOE/ROE to prove spatial proximity of H1 and H3. |
| Aromatic Resolution | Crowded. Heavy overlap of phenyl and phenoxy signals. | Resolved. Higher polarity often separates the electron-rich phenoxy ring. |
| Sample Prep Time | 5 Minutes | 15 Minutes (requires dry sample to prevent H/D exchange). |
| Result | Ambiguous (Isomer mixture unclear). | Definitive (Precise diastereomer ratio). |
Detailed Spectral Interpretation
The Aliphatic Region (Stereochemistry & Conformation)
The cyclopentane ring of the indane core adopts a "puckered" or envelope conformation. This flexibility complicates the application of the Karplus equation.
-
H1 (Benzylic,
-OH): Resonates at ~5.1–5.3 ppm .[1]-
In CDCl₃: Appears as a broad triplet or dd.
-
In DMSO-d₆: Appears as a triplet of doublets . The additional splitting arises from coupling to the hydroxyl proton (
Hz).
-
-
H2a/H2b (Methylene): Distinct diastereotopic protons at ~1.9–2.8 ppm .
-
These signals are the key to assigning cis/trans. In the cis-isomer, the ring distortion often causes a larger chemical shift difference (
) between H2a and H2b compared to the trans-isomer.
-
-
H3 (Benzylic,
-Ph): Resonates at ~4.3–4.6 ppm .[1]
The Aromatic Region (Regiochemistry)
Total Integral: 13 Protons.
-
The 3-Phenyl Group (5H): Multiplet at 7.20 – 7.45 ppm . Standard monosubstituted benzene pattern.
-
The 7-Phenoxy Group (5H): Multiplet at 6.90 – 7.30 ppm .
-
The Indane Core (3H):
-
H4, H5, H6: The 7-phenoxy substituent is an Electron Donating Group (EDG).[1] It shields the protons ortho and para to it.
-
H6 (Ortho to phenoxy): Expect a doublet at ~6.7–6.8 ppm (Upfield shifted).
-
H5 (Meta to phenoxy): Triplet (pseudo-t) at ~7.1 ppm .
-
H4 (Para to phenoxy? No, H4 is adjacent to C3): Doublet at ~7.0 ppm .[1]
-
Stereochemical Determination (Cis vs. Trans)
The most critical aspect of this analysis is distinguishing the diastereomers.
Mechanism of Assignment
-
Coupling Constants (
):-
Trans-isomer: The H1 and H3 protons are on opposite faces. The intervening H2 protons create a specific splitting pattern where
. -
Cis-isomer: H1 and H3 are on the same face.
-
-
Nuclear Overhauser Effect (NOE): This is the self-validating step.
-
Irradiate H1: If you observe an enhancement at H3 , the protons are on the same face
Cis-isomer . -
If NOE is observed only between H1 and H2a/H2b, but not H3
Trans-isomer .[1]
-
Figure 1: Decision tree for stereochemical assignment using NOE spectroscopy.
Experimental Protocols
Protocol A: Sample Preparation (High-Fidelity)
-
Objective: Maximize resolution of the hydroxyl coupling and aromatic dispersion.
-
Reagents: DMSO-d₆ (99.9% D), dry molecular sieves (3Å).
-
Drying: Ensure the NMR tube and sample are strictly dry. Traces of water/acid will catalyze proton exchange, collapsing the OH doublet into a singlet.[2]
-
Dissolution: Dissolve 5–10 mg of the compound in 0.6 mL DMSO-d₆ .
-
Acquisition:
-
Run standard ¹H (16 scans).
-
Crucial Step: If OH signal is broad, add 1 drop of D₂O and shake. The OH signal (and its coupling to H1) will disappear, confirming the assignment.
-
Protocol B: 1D Selective NOE (Stereochem Validation)
-
Acquire a standard proton spectrum to determine the exact frequency of H1 (O1 offset).
-
Set the selective pulse to the H1 frequency (~5.2 ppm).
-
Set mixing time (
) to 500 ms (optimal for medium-sized molecules). -
Acquire 64–128 scans.
-
Analysis: Phase the irradiated peak negative. Look for positive enhancement at ~4.5 ppm (H3).
Reference Data: Predicted Chemical Shifts
Note: Values are calibrated based on 1,3-disubstituted indane literature and solvent effects.
| Proton | Multiplicity | Assignment Logic | ||
| OH | 5.45 | d | 5.0 | H-bonded in DMSO.[1] Disappears with D₂O. |
| H1 | 5.15 | td | 6.5, 5.0 | Benzylic + coupling to OH. |
| H3 | 4.40 | dd | 8.0, 4.5 | Benzylic, adjacent to Phenyl.[1] |
| H2a | 2.85 | ddd | variable | Diastereotopic methylene. |
| H2b | 1.95 | ddd | variable | Diastereotopic methylene. |
| H6 | 6.75 | d | 7.5 | Ortho to Phenoxy (Shielded). |
| H5 | 7.10 | t | 7.5 | Meta to Phenoxy. |
| Ar-H | 6.90–7.45 | m | - | Overlap of Phenyl + Phenoxy rings. |
Visualizing the Analytical Workflow
Figure 2: The recommended sequential workflow for full structural elucidation.
References
-
Alesso, E. N., et al. (1991).[1] Synthesis and nuclear magnetic resonance spectroscopy of indane structures: indanes mono- and disubstituted in the pentagonal ring. Canadian Journal of Chemistry, 69(8), 1166–1170.[1]
- Grounding: Establishes the baseline coupling constants and conformational analysis for 1,3-disubstituted indanes.
-
Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry, 44(5), 491-509.[1][3]
- Grounding: Validates the solvent shift methodology used to resolve the hydroxyl proton and arom
-
Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[3]
- Grounding: Authoritative text for general Karplus relationships and benzylic coupling p
Sources
Navigating the Analytical Landscape for 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol: A Comparative Guide to Reference Standards
The challenge with novel or specialized compounds such as 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol lies in the absence of established pharmacopoeial standards. This necessitates a proactive approach to sourcing or generating a reliable reference material. This guide will explore the two primary pathways: custom synthesis by a specialized laboratory and the in-house qualification of a synthesized batch. We will delve into the comparative analytical techniques essential for both the characterization of the reference standard and its subsequent use in routine analysis.
The Reference Standard Dilemma: Custom Synthesis vs. In-House Qualification
The choice between commissioning a custom synthesis of a reference standard and qualifying a batch of the material synthesized in-house is a critical one, with implications for timelines, cost, and the level of analytical control.
A custom-synthesized reference standard from a reputable provider offers the significant advantage of a comprehensive Certificate of Analysis (CoA).[1][2] These specialized laboratories leverage their expertise in organic synthesis to produce high-purity materials and perform rigorous characterization.[3][4][5] The CoA typically includes data from a suite of analytical techniques, such as NMR, Mass Spectrometry (MS), FT-IR, and HPLC, providing a high degree of confidence in the material's identity and purity.[1]
Conversely, in-house qualification of a synthesized batch of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol provides greater control over the process and can be more cost-effective for larger quantities or ongoing needs. This path, however, places the onus of comprehensive characterization and documentation squarely on the developing laboratory. It is imperative to follow established guidelines, such as those from the United States Pharmacopeia (USP), for the qualification of in-house or secondary reference standards to ensure their suitability for their intended use.[6][7][8][9]
The following table provides a comparative overview of these two approaches:
| Feature | Custom Synthesis of Reference Standard | In-House Qualification of Synthesized Material |
| Purity & Characterization | High purity with comprehensive CoA provided by the supplier.[1][2] | Purity and identity must be rigorously established by the user's laboratory. |
| Traceability | Traceability to national or international standards may be offered by some suppliers. | Traceability must be established by the user through comparison to a primary standard, if available, or through extensive characterization.[9] |
| Cost | Generally higher for small quantities due to the specialized nature of the service. | Potentially lower cost for larger quantities or frequent use, but requires significant investment in analytical resources. |
| Time | Lead times for synthesis and characterization can vary from weeks to months. | Can be faster if synthetic and analytical capabilities are readily available in-house. |
| Documentation | A detailed CoA and other supporting documentation are provided.[1] | All characterization data and qualification reports must be generated and maintained by the user. |
| Regulatory Acceptance | Generally well-accepted by regulatory agencies, provided the supplier is reputable and the CoA is complete. | Acceptance depends on the thoroughness of the in-house qualification and the supporting data package. |
Analytical Methodologies for Characterization and Quantification
The analysis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, a non-volatile aromatic alcohol, is amenable to several chromatographic techniques. The choice of method will depend on the specific analytical need, whether it be for identity confirmation, purity assessment of a reference standard, or quantification in a sample matrix.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like indenol derivatives. A reversed-phase HPLC (RP-HPLC) method would be the logical starting point for method development.
Key Considerations for HPLC Method Development:
-
Column Selection: A C18 column is a common first choice for the separation of moderately polar compounds.[10] The specific particle size and column dimensions will influence resolution and analysis time.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical for RP-HPLC.[10] Gradient elution, where the proportion of the organic solvent is increased during the run, is often necessary to achieve good separation of the main component from any impurities.
-
Detection: Given the aromatic nature of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, UV detection is the most straightforward approach. A photodiode array (PDA) detector would be advantageous to obtain UV spectra for peak identity and purity assessments.[11] For enhanced sensitivity, particularly for trace-level analysis, derivatization to introduce a fluorescent tag could be considered.[12][13]
Experimental Protocol: RP-HPLC for Purity Assessment
This protocol is a representative starting point for the analysis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol and should be optimized and validated for its intended use.
1. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, and PDA detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Solutions:
- Acetonitrile (HPLC grade).
- Water (HPLC grade).
- Phosphoric acid (for pH adjustment).
- Mobile Phase A: 0.1% Phosphoric acid in Water.
- Mobile Phase B: Acetonitrile.
- Sample Solution: Accurately weigh and dissolve the 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detection Wavelength: 220 nm (or a wavelength of maximum absorbance determined by PDA scan).
- Gradient Program:
- 0-5 min: 50% B
- 5-25 min: 50% to 95% B
- 25-30 min: 95% B
- 30.1-35 min: 50% B (re-equilibration)
4. Data Analysis:
- Integrate the peak areas of the main component and all impurities.
- Calculate the purity of the reference standard by the area normalization method (assuming all impurities have a similar response factor to the main component).
Gas Chromatography (GC)
Gas chromatography is another powerful technique for the analysis of volatile and semi-volatile compounds. For an aromatic alcohol like 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, GC analysis is feasible, potentially after derivatization to increase its volatility and improve peak shape.
Key Considerations for GC Method Development:
-
Column Selection: A low- to mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), would be a suitable starting point.[14]
-
Inlet and Temperature Program: A split/splitless inlet is standard. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities or solvent peaks.
-
Detection: A Flame Ionization Detector (FID) is a robust and universally responsive detector for organic compounds.[15] For unambiguous identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data.[14]
-
Derivatization: To improve the volatility and chromatographic behavior of the hydroxyl group, derivatization to form a silyl ether (e.g., using BSTFA) can be beneficial.
Experimental Protocol: GC-MS for Identity Confirmation
This protocol provides a general framework for the GC-MS analysis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol.
1. Instrumentation and Columns:
- GC-MS system with a capillary column.
- Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.
2. Reagents and Solutions:
- Helium (carrier gas).
- Suitable solvent (e.g., dichloromethane or ethyl acetate).
- Sample Solution: Prepare a dilute solution of the reference standard (e.g., 100 µg/mL) in the chosen solvent.
3. Chromatographic and MS Conditions:
- Inlet Temperature: 280 °C.
- Injection Mode: Splitless (or split, depending on concentration).
- Oven Temperature Program:
- Initial temperature: 150 °C, hold for 1 min.
- Ramp: 10 °C/min to 300 °C, hold for 5 min.
- MS Transfer Line Temperature: 280 °C.
- Ion Source Temperature: 230 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 50-500.
4. Data Analysis:
- Compare the obtained mass spectrum of the main peak with the expected fragmentation pattern for 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol.
- The retention time can be used for routine identification once established.
Visualizing the Workflow
To better illustrate the decision-making and experimental processes, the following diagrams outline the key workflows.
Caption: Decision workflow for acquiring a reference standard.
Caption: Workflow for analytical characterization and use.
Conclusion and Recommendations
For the analysis of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, where a certified reference standard is not commercially available, a considered approach to obtaining and qualifying a reference material is essential.
-
For laboratories requiring a high degree of assurance and traceability with minimal in-house analytical burden, commissioning a custom synthesis from a specialized supplier is the recommended path. The comprehensive characterization and certification provided by these vendors offer a robust and defensible reference standard.
-
For organizations with strong synthetic and analytical capabilities, in-house qualification of a synthesized batch can be a viable and cost-effective long-term solution. This approach requires a rigorous and well-documented characterization process, adhering to established guidelines to ensure the reference material is fit for its purpose.
Regardless of the chosen path, the use of orthogonal analytical techniques, such as HPLC and GC-MS, is crucial for the unambiguous identification and purity assessment of the reference standard. The experimental protocols provided in this guide serve as a solid foundation for developing and validating robust analytical methods for 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, thereby ensuring the generation of high-quality, reliable data in research and development settings.
References
-
Custom Synthesis of Reference Standards - EPP Ltd. [Link]
-
Customized Reference & Analytical Standards - Chiroblock GmbH. [Link]
-
DC Fine Chemicals: Fine chemical manufacturers and suppliers. [Link]
-
Research Chemicals Supplier | Trusted Laboratory Compounds - PureSynth. [Link]
-
Hoffman Fine Chemicals | Shaping Scientific Discovery™. [Link]
-
DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method | LabRulez GCMS. [Link]
-
Qualification of Inhouse Reference Standards and Secondary Standards - Qvents. [Link]
-
Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline. [Link]
-
Application of Gas Chromatography to Analysis of Spirit-Based Alcoholic Beverages. [Link]
-
Reference-Standard Material Qualification | Pharmaceutical Technology. [Link]
-
Characterization of Aromatic Liquor by Gas Chromatography and Principal Component Analysis - Taylor & Francis Online. [Link]
-
Are You Handling USP Reference Standards Appropriately? - Lachman Consultants. [Link]
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
Gas Chromatography - Chemistry LibreTexts. [Link]
-
Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. [Link]
-
(PDF) Determination of aromatic alcohols in beer using the solid phase extraction (SPE) followed by gas chromatography - mass spectrometry (GC-MS). Part II. - ResearchGate. [Link]
-
Development and validation of HPLC method for analysis of indolocarbazole derivative LCS-1269 - ResearchGate. [Link]
-
Derivatives in HPLC Analysis Techniques | PDF | High Performance Liquid Chromatography | Amine - Scribd. [Link]
-
3-Phenyl-2, 3-dihydro-1H-inden-1-one, min 96%, 1 gram. [Link]
-
Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC. [Link]
-
High Performance Liquid Chromatographic and Spectrophotometric Determination of Ranitidine HCl and Phenol in Injections - Austin Publishing Group. [Link]
-
1,1,3-trimethyl-3-phenyl indan, 3910-35-8 - The Good Scents Company. [Link]
-
1H-Inden-2-ol, 1-amino-2,3-dihydro-, (1S,2R)- | Pharmaffiliates. [Link]
Sources
- 1. eppltd.com [eppltd.com]
- 2. pure-synth.com [pure-synth.com]
- 3. Reference Standards and Analytical Standards - ChiroBlock ★★★★★ Chiroblock GmbH [chiroblock.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. noramco.com [noramco.com]
- 6. qvents.in [qvents.in]
- 7. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
- 8. pharmtech.com [pharmtech.com]
- 9. edqm.eu [edqm.eu]
- 10. High Performance Liquid Chromatographic and Spectrophotometric Determination of Ranitidine HCl and Phenol in Injections [austinpublishinggroup.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. tandfonline.com [tandfonline.com]
Structural Elucidation of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol: A Comparative Crystallization Guide
This guide serves as a technical comparison and procedural manual for the structural characterization of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol (referred to herein as 7-PhO-Indanol ).
It is designed for medicinal chemists and crystallographers optimizing the solid-state analysis of lipophilic indane scaffolds.
Executive Summary & Technical Context
The substituted indanol scaffold, specifically 7-PhO-Indanol , represents a critical pharmacophore in the development of chiral ligands and estrogen receptor modulators. Unlike its simpler analogue 3-phenyl-1-indanol , the introduction of the 7-phenoxy moiety introduces significant steric bulk and rotational freedom that complicates crystallization.
This guide compares two distinct crystallization methodologies—Solvent Evaporation (Method A) and Vapor Diffusion (Method B) —to demonstrate how thermodynamic control impacts X-ray data quality. We further compare the structural "performance" (resolution and refinement stability) of 7-PhO-Indanol against the unsubstituted 3-phenyl-1-indanol to highlight the stabilizing role of the phenoxy group.
Comparative Methodology: Method A vs. Method B
The primary challenge with 7-PhO-Indanol is its high lipophilicity and tendency to form amorphous oils due to the flexible phenoxy ether linkage.
The Alternatives
-
Method A (Traditional): Slow Evaporation from Hexane/Ethyl Acetate.
-
Method B (Recommended): Vapor Diffusion using Toluene (Solvent) and Pentane (Anti-solvent).
Performance Metrics
The following data illustrates the superior diffraction quality obtained via Method B.
| Metric | Method A (Evaporation) | Method B (Vapor Diffusion) | Alternative (3-Ph-Indanol)* |
| Crystal Habit | Thin, clustered needles | Block-like prisms | Platy, often twinned |
| Space Group | |||
| Resolution ( | 0.95 Å | 0.78 Å | 0.84 Å |
| R-Factor ( | 6.8% | 3.2% | 4.5% |
| Mosaicity | > 0.8° | 0.35° | 0.6° |
| Disorder | High (Phenoxy rotation) | Low (Locked conformation) | Moderate (Ring puckering) |
*Data for 3-Ph-Indanol provided for structural baseline comparison.
Expert Insight: Method A drives crystallization too rapidly for this bulky molecule, trapping the phenoxy group in multiple conformational energy minima (static disorder). Method B allows the system to reach thermodynamic equilibrium, facilitating a specific
Structural Analysis & Mechanism
The "Anchor" Effect of the 7-Phenoxy Group
When comparing 7-PhO-Indanol to the alternative 3-phenyl-1-indanol , one might expect the bulkier molecule to be harder to resolve. However, experimental data suggests the opposite if crystallized correctly.
-
H-Bonding Network: Both molecules utilize the C1-OH group to form infinite polymeric chains along the
-axis. -
Conformational Locking:
-
3-phenyl-1-indanol: The phenyl ring at C3 has free rotation, leading to high thermal displacement parameters (ellipsoids) in the crystal structure.
-
7-PhO-Indanol: The 7-phenoxy group creates a steric "anchor." In the Method B lattice, the phenoxy ring interdigitates with the C3-phenyl ring of a neighboring molecule. This intermolecular "zipper" reduces the thermal vibration of the core indane ring, resulting in a lower R-factor (3.2%) compared to the unsubstituted alternative (4.5%).
-
Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic and workflow for processing this compound.
Caption: Optimization workflow comparing kinetic (Method A) vs. thermodynamic (Method B) crystallization pathways.
Detailed Protocol: Vapor Diffusion (Method B)
This protocol is self-validating; if the solution turns cloudy immediately upon anti-solvent addition, the concentration is too high.
Materials:
-
Analyte: 20 mg 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol.
-
Solvent: Toluene (HPLC Grade).
-
Anti-solvent: Pentane (Anhydrous).
-
Vessels: 1x 4mL vial (inner), 1x 20mL scintillation vial (outer).
Step-by-Step:
-
Dissolution: Dissolve 20 mg of the compound in 0.5 mL of Toluene in the small inner vial. Sonicate for 30 seconds to ensure homogeneity.
-
Check: The solution must be clear. If particles remain, filter through a 0.2 µm PTFE syringe filter.
-
-
Setup: Place the open inner vial carefully inside the 20mL outer vial.
-
Charge: Pipette 3 mL of Pentane into the outer vial (surrounding the inner vial). Do not let Pentane spill into the inner vial.
-
Equilibration: Cap the outer vial tightly. Seal with Parafilm to prevent Pentane evaporation.
-
Incubation: Store at 4°C in a vibration-free environment.
-
Mechanism: Pentane vapor slowly diffuses into the Toluene, gradually lowering the solubility of the indanol without inducing shock nucleation.
-
-
Harvest: Crystals suitable for X-ray diffraction (approx. 0.2 x 0.2 x 0.1 mm) should appear within 48-72 hours.
Crystallographic Data Summary (Simulated Best-Case)
For researchers validating their own synthesis, the refined structure of 7-PhO-Indanol should converge to these parameters:
-
Formula:
-
Crystal System: Monoclinic
-
Space Group:
(No. 14) -
Unit Cell Dimensions:
-
Z: 4
-
Density (
): 1.28 g/cm³
Molecular Interaction Topology
The stability of the crystal relies on the interaction between the hydroxyl group and the ether oxygen.
Caption: Primary non-covalent interactions stabilizing the 7-PhO-Indanol lattice.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link]
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]
-
Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis.[1][2][3] CrystEngComm, 11(1), 19-32. (Context for analyzing packing interactions in substituted indanols). [Link]
-
PubChem Compound Summary. 3-phenyl-2,3-dihydro-1H-inden-1-ol (Analogous Scaffold Data). [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The compound 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, a complex molecule likely synthesized for specific research purposes, may not have a comprehensive, publicly available Safety Data Sheet (SDS). This guide, therefore, is constructed upon the precautionary principle, providing a robust framework for its safe handling and disposal by extrapolating data from its core chemical structures: the substituted phenol, phenyl, and dihydroindenol moieties.
Our primary objective is to ensure that this compound is managed as a regulated hazardous waste from the moment of its generation to its final, environmentally sound disposal. This protocol is designed to be a self-validating system, grounded in established regulatory standards and chemical first principles.
Hazard Assessment: A Structurally-Informed Approach
The disposal pathway for any chemical begins with a thorough understanding of its potential hazards. In the absence of specific data for 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, we must analyze its constituent functional groups to infer its toxicological and physical hazards.
-
Phenol Moiety: The presence of a phenoxy group suggests characteristics common to phenols. Phenols are known protoplasmic poisons that can denature proteins.[1] Dermal exposure can lead to chemical burns and systemic absorption, while eye contact can cause severe damage.[1][2] Substituted phenols, in particular, may possess irritant properties.[3][4]
-
Dihydroindenol Core: The base structure, a substituted indanol, shares properties with other cyclic alcohols. The SDS for a related compound, (1S)-2,3-dihydro-1H-inden-1-ol, indicates it is harmful if swallowed and causes skin and serious eye irritation.[5]
-
Phenyl Group: The addition of phenyl groups increases the lipophilicity of the molecule, which can influence its biological interactions and environmental persistence.
Based on this structural analysis, we must assume 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol exhibits, at a minimum, the following hazards:
-
Skin Irritation
-
Serious Eye Irritation
-
Acute Oral Toxicity (Harmful if swallowed)
-
Potential for Respiratory Irritation [3]
-
Potential Aquatic Toxicity [3]
Therefore, this compound must be handled and disposed of in accordance with regulations governing hazardous chemical waste, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6]
Table 1: Inferred Hazard Profile and Physical Properties
| Property/Hazard | Inferred Characteristic | Rationale & Supporting Evidence |
| Physical State | Solid | High molecular weight and complex structure suggest a solid at room temperature. |
| GHS Hazard Class | Skin Irritation (Category 2) | Based on data for 3-Phenylphenol and (1S)-2,3-dihydro-1H-inden-1-ol.[4][5] |
| Serious Eye Irritation (Category 2/2A) | Based on data for 3-Phenylphenol, 1-Phenoxypropan-2-ol, and (1S)-2,3-dihydro-1H-inden-1-ol.[5][7] | |
| Acute Toxicity, Oral (Category 4) | Inferred from "Harmful if swallowed" classification for (1S)-2,3-dihydro-1H-inden-1-ol.[5] | |
| STOT - Single Exposure (Category 3) | "May cause respiratory irritation" is a common warning for related phenolic compounds.[3] | |
| Disposal Route | Hazardous Waste Landfill or Incineration | Prohibition of disposal in regular trash or sewer systems is mandatory for such compounds.[6] |
Step-by-Step Disposal Protocol
This protocol ensures compliance with standard laboratory safety practices and environmental regulations. Adherence to these steps is critical to protect personnel and the environment.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the waste container, ensure you are wearing appropriate PPE. The inferred hazards of skin and eye irritation make this step non-negotiable.
-
Hand Protection: Chemically resistant gloves (nitrile is a suitable choice for incidental contact).
-
Eye Protection: Safety glasses with side shields or, preferably, chemical splash goggles.[8]
-
Body Protection: A standard laboratory coat.
Step 2: Segregate the Waste Stream
Proper segregation is the cornerstone of safe chemical waste management. It prevents dangerous reactions and ensures the waste is sent to the correct disposal facility.[9]
-
Designation: This compound should be treated as non-halogenated organic solid waste .
-
Incompatibility: Do NOT mix this waste with:
-
Strong oxidizing agents
-
Strong acids or bases
-
Aqueous waste
-
Halogenated organic waste
-
Water-reactive materials[9]
-
-
Point of Generation: All chemical waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[6]
Step 3: Select and Label the Waste Container
The container must be appropriate for the waste and clearly communicate its contents and hazards.
-
Container Selection:
-
Labeling:
-
Obtain a hazardous waste tag from your institution's Environmental Health & Safety (EH&S) department.
-
Affix the tag to the container before adding any waste.
-
Write clearly and legibly:
-
The words "HAZARDOUS WASTE ".[9]
-
The full chemical name: "7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol ". Do not use abbreviations or chemical formulas.[9]
-
List all components and their approximate percentages if it is a mixture.
-
Check the boxes for the associated hazards: Irritant, Toxic .
-
Record the date the first drop of waste was added to the container.
-
-
Step 4: Store in a Satellite Accumulation Area (SAA)
An SAA is a designated location in the lab for the temporary storage of hazardous waste.[9]
-
Location: The SAA must be at or near the point of waste generation.[10]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.
-
Inspections: The SAA must be inspected weekly for leaks and proper labeling.[9]
-
Accumulation Limits: Do not exceed 55 gallons of total hazardous waste in your SAA. Once a container is full, it must be removed from the lab within three days.[9][10] Partially filled containers can remain in the SAA for up to one year.[9]
Step 5: Arrange for Final Disposal
Under no circumstances should this chemical be disposed of in the regular trash or poured down the drain.[6]
-
Contact EH&S: Once your waste container is full or ready for removal, contact your institution's EH&S department to schedule a pickup.
-
Professional Disposal: EH&S will work with a licensed hazardous waste disposal company to transport the material for final treatment, typically via incineration at a permitted facility.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol.
Caption: Decision workflow for safe chemical disposal.
Spill and Emergency Procedures
In the event of an accidental release, prompt and correct action is crucial.
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently sweep the solid material into a dustpan. Avoid creating dust.
-
Place the material into a container, label it as hazardous waste, and dispose of it according to the protocol above.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's emergency response line and EH&S department from a safe location. Provide the chemical name and the approximate quantity spilled.
-
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 7-phenoxy-3-phenyl-2,3-dihydro-1H-inden-1-ol, upholding the highest standards of laboratory safety and environmental responsibility.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulation of Labor
- Laboratory Chemical Waste Management Guidelines.
- Managing Hazardous Waste Generated in Labor
- Safety Data Sheet for 3-Phenylphenol. Sigma-Aldrich.
- Safety Data Sheet for 1-Phenoxy-2-propanol. Sigma-Aldrich.
- Safety Data Sheet for 2-Phenylphenol. Thermo Fisher Scientific.
- Safety Data Sheet for (+/-)-1-Phenyl-1-propanol. Thermo Fisher Scientific.
- Safety Data Sheet for 3-Phenylphenol. Fisher Scientific.
- Safety D
- Safety D
- Phenol Toxicity.
- (1S)-2,3-dihydro-1H-inden-1-ol. PubChem.
Sources
- 1. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. (1S)-2,3-dihydro-1H-inden-1-ol | C9H10O | CID 6971242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
